The primary bioactive compounds in Phytolacca esculenta are triterpenoid saponins, with the esculentoside and phytolaccoside families being the most significant. These compounds share an oleanane-type aglycone skeleton and are typically glycosylated at the C-3 and/or C-28 positions [1]. The table below summarizes the key active components and their structural features.
Table 1: Key Triterpenoid Saponins in Phytolacca esculenta
| Compound Name | Synonym | Aglycone | Sugar Substituents | Plant Source |
|---|---|---|---|---|
| Esculentoside A (Es-A) | Phytolaccoside E | Phytolaccagenin | C-3: β-D-Xylopyranosyl [1] | P. esculenta, P. americana [1] |
| Esculentoside B (Es-B) | Phytolaccoside B | Phytolaccagenin | C-3: α-L-Arabinofuranosyl [1] | P. esculenta [1] |
| Esculentoside C (Es-C) | --- | Phytolaccagenin | Information missing | P. esculenta [1] |
| Esculentoside P (Es-P) | --- | Jaligonic acid | C-3: β-D-Glucopyranosyl, C-28: β-D-Glucopyranosyl [1] | P. americana [1] |
| Phytolaccoside A | --- | Phytolaccagenin | Information missing | P. americana [1] |
Other Compound Classes: Beyond saponins, Phytolacca species contain:
The therapeutic potential of P. esculenta is largely attributed to the immunomodulatory and anti-inflammatory actions of its saponins.
This compound (Es-A) is the most extensively studied compound for its potent anti-inflammatory effects, which are mediated through the modulation of key signaling pathways in immune cells like macrophages [1].
The following diagram illustrates the primary molecular mechanism by which this compound (Es-A) exerts its anti-inflammatory effect, based on studies in macrophages.
Figure 1: Mechanism of this compound in suppressing macrophage-mediated inflammation.
Table 2: Documented Pharmacological Activities of Key Phytolacca Compounds
| Compound/Extract | Model System | Observed Activity & Key Findings | Proposed Primary Mechanism |
|---|---|---|---|
| This compound (Es-A) | LPS-induced RAW 264.7 macrophages; murine models of lung injury & arthritis [1] | ↓ NO, PGE2, TNF-α, IL-6, IL-1β; ameliorated disease symptoms [1] | Inhibits NF-κB & JNK pathways; activates PPAR-γ [1] |
| Esculentoside B (Es-B) | LPS-induced RAW 264.7 macrophages [1] | ↓ TNF-α, IL-6; suppressed inflammation [1] | Inhibits JNK and downstream NF-κB signaling [1] |
| Phytolacca Saponins (general) | In vitro and in vivo models [2] [4] [3] | Antitumor, antifungal, antiviral, antiparasitic, antioxidant, insecticidal activities [2] [4] [3] | Multiple; includes membrane disruption and immunomodulation [2] |
The anti-cancer properties are linked to the ability of saponins to inhibit tumor cell proliferation and induce apoptosis. The anti-inflammatory action of suppressing a tumor-promoting microenvironment also contributes to its anticancer effects [2] [1].
For researchers aiming to validate or explore these activities, here are summaries of key experimental methodologies.
This protocol is used to evaluate the inhibitory effect of compounds on pro-inflammatory mediators in macrophages [1].
Workflow for Anti-inflammatory Screening:
Figure 2: Standard workflow for in vitro anti-inflammatory evaluation.
Key Steps:
This method describes the initial steps for obtaining a crude saponin extract from plant material for further purification [5].
Key Steps:
A critical aspect of developing Phytolacca-based therapeutics is managing its inherent toxicity and environmental contamination risks.
This compound is a triterpene saponin that can be isolated from specific plant sources. The general workflow for its extraction and purification is outlined below.
Figure 1: A generalized workflow for the isolation of this compound from plant material.
This compound exhibits a range of biological activities in preclinical models. The table below summarizes key quantitative findings from recent studies.
Table 1: Experimentally determined activities of this compound in disease models
| Experimental Model | Key Findings / Mechanism of Action | Dosage / IC₅₀ | Citation / Year |
|---|---|---|---|
| Colorectal Cancer (in vitro) | Inhibits proliferation, induces G0/G1 cell cycle arrest, reduces colony formation, suppresses migration & invasion. | IC₅₀: 16-24 μM | [1] (2023) |
| Lung Cancer (in vitro) | Inhibits cancer cell migration and invasion by modulating macrophage polarization via IL-6/STAT3 signaling. | Not specified | [5] (2024) |
| Myocardial Infarction (in vivo) | Exerts protective effects by targeting C-X-C motif chemokine receptor 2 (CXCR2), reducing oxidative stress and inflammation. | 20 mg/kg (in vivo) | [6] (2024) |
| Premature Ovarian Failure (in vivo) | Rescues granulosa cell apoptosis, restores folliculogenesis, and normalizes hormone levels and estrus cycles. | 60 mg/day (in vivo) | [7] (2020) |
| Ulcerative Colitis (in vitro & in vivo) | Attenuates apoptosis in smooth muscle cells and reduces inflammation via inhibition of NF-κB pathway. | 20 mg/kg (in vivo) | [8] (2022) |
| General Anti-inflammatory | Suppresses inflammatory responses by inhibiting NF-κB and MAPK signaling pathways; selective COX-2 inhibitor. | 5-20 mg/kg (in vivo) | [3] [9] |
For researchers aiming to replicate or build upon these findings, here is a detailed methodology for key experiments.
1. Cell Viability and Proliferation Assay (CCK-8 Assay) This protocol is used to determine the anti-proliferative effects of EsA, as in the colorectal cancer study [1].
2. Cell Cycle Analysis by Flow Cytometry This method is used to analyze EsA-induced cell cycle arrest [1].
3. In Vivo Pharmacokinetic Study in Beagle Dogs This describes a method for determining the pharmacokinetic profile of EsA [10].
The mechanisms of action for EsA involve the modulation of several critical signaling pathways, particularly in inflammation and cancer.
Figure 2: Core signaling pathways and biological effects mediated by this compound.
Esculentoside A (EsA) is a triterpene saponin isolated from the roots of Phytolacca esculenta [1] [2] [3]. Its core chemical characteristics are summarized below.
| Property | Description |
|---|---|
| CAS Number | 65497-07-6 [1] [4] [3] |
| Molecular Formula | C₄₂H₆₆O₁₆ [1] [4] [3] |
| Molecular Weight | 826.96 g/mol [1] [4] [3] |
| Appearance | White to off-white solid [1] [3] |
| Purity for Research | Typically ≥98% to 99.85% [4] [3] |
A specific LC-MS/MS method has been developed and validated for the quantification of EsA in dog plasma, which was successfully applied to a preclinical pharmacokinetic study [5].
The following table outlines the key parameters of the bioanalytical method used in the dog study.
| Method Parameter | Description |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography Electrospray Ionization Ion-Trap Tandem Mass Spectrometry (LC-MS/MS) [5] |
| Detection Mode | Selected Reaction Monitoring (SRM) [5] |
| Internal Standard | Ginsenoside Rg1 [5] |
| Chromatographic Column | Diamonsil C₁₈ (2.1 mm × 50 mm, 3 μm) [5] |
| Mobile Phase | Methanol-water containing 0.1% acetic acid (70:30, v/v) [5] |
| Flow Rate | 0.2 mL/min [5] |
| Sample Preparation | Liquid-liquid extraction (LLE) with n-butanol [5] |
| Run Time | 5 minutes [5] |
| SRM Transitions | EsA: m/z 849.3 → 805.3 [M+Na]⁺ Internal Standard: m/z 823.3 → 643.3 [M+Na]⁺ [5] | | Linear Range | 5 - 500 ng/mL [5] | | Lower Limit of Quantification (LLOQ) | 5 ng/mL [5] | | Precision (Intra-/Inter-) | ≤ 8.8% [5] | | Accuracy | -4.6% to 8.7% [5] | | Mean Extraction Recovery | > 75% [5] |
After oral administration to beagle dogs, the validated method determined that the pharmacokinetics of EsA were linear over the tested range, with all validation data meeting accepted criteria [5].
Preclinical studies report that EsA possesses significant anti-inflammatory and antioxidant activities, with emerging research in specific disease models. The experimental details for key findings are provided below.
| Biological Activity | Reported Experimental Findings & Protocols |
|---|
| Anti-inflammatory Effects | EsA suppresses inflammatory responses by inhibiting NF-κB and MAPK signaling pathways [1] [4] [2]. It reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-challenged mice [1] [3].
The diagram below illustrates the logical flow and key measurements from a typical in vitro study investigating EsA's protective effects in hepatocytes, based on the search results [7].
Based on the gathered information, here are some critical points for your development work:
The table below summarizes the key physicochemical and solubility data for Esculentoside A from multiple supplier sources.
| Property | Details |
|---|---|
| CAS Number | 65497-07-6 [1] [2] [3] |
| Molecular Formula | C₄₂H₆₆O₁₆ [1] [2] [3] |
| Molecular Weight | 826.96 g/mol [1] [2] [3] |
| Purity | ≥ 98% [3] [4] |
| Primary Solubility in DMSO | 100 mg/mL (120.92 mM) [1] [3] [5] |
| Solubility in Water | 100 mg/mL (120.92 mM) [1] |
| Solubility in Ethanol | 2 mg/mL (2.41 mM) [1] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month [3] [5] [4] |
The following table outlines common experimental protocols for preparing stock and working solutions.
| Solution Type | Protocol |
|---|
| In Vitro Stock Solution (DMSO) | 1. Bring the vial to room temperature before opening. 2. Weigh the desired amount of EsA powder. 3. Add the calculated volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration. 4. Use low-frequency ultrasonication to aid dissolution if necessary [2] [3] [5]. | | In Vivo Working Solution | 1. Prepare a clear stock solution in DMSO first. 2. Sequentially add the following solvents with vortexing to ensure clarity at each step [3] [5] [4]:
When using DMSO as a solvent, especially in biological assays, several critical factors must be considered:
The diagram below illustrates the key steps involved in preparing an this compound solution for experimental use.
This compound (EsA) is a triterpene saponin derived primarily from plants of the Phytolaccaceae family, especially Phytolacca esculenta, P. americana, and P. acinosa. This natural compound exhibits a diverse array of pharmacological properties, with significant anti-inflammatory, anticancer, and hepatoprotective activities documented across numerous experimental models. Chemically, EsA is classified as an oleanene-type saponin with varying glycosylation patterns that influence its bioactivity and molecular targeting capabilities. The compound's structural complexity allows it to interact with multiple signaling pathways simultaneously, making it a promising candidate for multi-target therapeutic development, particularly for complex pathological conditions characterized by inflammation, oxidative stress, and cellular dysregulation. [1]
The structural foundation of EsA consists of a sapogenin core derived from jaligonic acid or its 30-methyl ester phytolaccagenin, with glycosylation typically occurring at the C-3 position. Research has identified 26 distinct esculentosides and related phytolaccosides, including 16 monodesmosidic and 10 bidesmosidic saponins, each with potentially different biological activities and target affinities. This chemical diversity contributes to the broad pharmacological potential observed in preclinical studies, with EsA emerging as one of the most promising candidates for clinical development due to its potent anti-inflammatory and anticancer activities observed across multiple experimental systems. [1]
The anti-inflammatory properties of this compound represent one of its most thoroughly characterized pharmacological activities, involving multifaceted modulation of key inflammatory signaling pathways:
NF-κB Pathway Inhibition: EsA demonstrates potent inhibition of the NF-κB signaling cascade, a central regulator of inflammatory responses. Research shows that EsA significantly suppresses the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent transactivation of pro-inflammatory genes. This mechanism underlies EsA's ability to reduce expression of cytokines including TNF-α, IL-1β, IL-6, and IL-8 across multiple experimental models of inflammation. The compound's effect on NF-κB signaling has been documented in studies of acute lung injury, ulcerative colitis, and spinal cord injury models, suggesting this as a primary anti-inflammatory mechanism. [2] [3] [4]
MAPK Pathway Modulation: EsA regulates multiple branches of the mitogen-activated protein kinase (MAPK) signaling network, particularly by inhibiting phosphorylation of ERK. This effect on MAPK signaling contributes to reduced production of inflammatory mediators and attenuated inflammatory responses in various tissues. Additional evidence suggests EsA may also influence JNK and p38 MAPK signaling in specific cell types, though these effects appear to be context-dependent. The combined suppression of both NF-κB and MAPK signaling pathways positions EsA as a broad-spectrum anti-inflammatory agent capable of targeting multiple aspects of the inflammatory cascade simultaneously. [2] [5]
PPAR-γ Activation: EsA has been demonstrated to upregulate expression and activity of PPAR-γ, a nuclear receptor with potent anti-inflammatory properties. This mechanism is particularly relevant in models of acute liver injury, where EsA-mediated PPAR-γ activation contributes to reduced inflammation and oxidative stress. The intersection between PPAR-γ signaling and inflammatory pathway modulation represents an additional layer of EsA's multi-target anti-inflammatory approach, potentially enabling more effective control of complex inflammatory conditions compared to single-target agents. [2] [5]
TLR4 Pathway Inhibition: In spinal cord injury models, EsA exerts protective effects by attenuating activation of the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition subsequently reduces expression of matrix metalloproteinase-9 (MMP-9) in vascular endothelial cells, helping preserve blood-spinal cord barrier integrity and limiting secondary inflammatory damage following neural injury. This specific mechanism highlights the tissue-protective potential of EsA beyond simple cytokine suppression, suggesting applications in neuroinflammatory disorders. [3]
HMGB1 Targeting: Molecular modeling studies suggest that EsA may interact with the high-mobility group box 1 (HMGB1) alarmin protein, analogous to the related saponin glycyrrhizin. HMGB1 represents a damage-associated molecular pattern (DAMP) molecule involved in sterile inflammation, and its inhibition could contribute to EsA's anti-inflammatory effects, particularly in conditions characterized by significant cellular damage or necrosis. [1]
Table 1: Anti-inflammatory Signaling Pathways Modulated by this compound
| Pathway | Molecular Target | Biological Effect | Experimental Models |
|---|---|---|---|
| NF-κB | IκBα phosphorylation | Inhibits NF-κB nuclear translocation | Acute lung injury, Ulcerative colitis, Spinal cord injury |
| MAPK | ERK phosphorylation | Reduces inflammatory mediator production | Acute liver injury, Macrophage cultures |
| PPAR-γ | PPAR-γ expression | Enhances anti-inflammatory signaling | Acute liver injury, Hepatocyte cultures |
| TLR4 | TLR4 signaling | Decreases MMP-9 expression | Spinal cord injury, Endothelial cells |
| HMGB1 | HMGB1 alarmin | Potential inhibition of sterile inflammation | Molecular modeling studies |
This compound demonstrates multimodal anticancer activity through diverse mechanisms that impact cancer cell proliferation, survival, and metastasis:
Cell Cycle Arrest: EsA induces G0/G1 phase arrest in multiple cancer cell types, effectively halting proliferation by preventing cell cycle progression. In colorectal cancer cells, treatment with EsA (16 μM) increased the percentage of cells in G1 phase from 22.68% to 54.23%, representing a significant accumulation that compromises replicative capacity. This cell cycle arrest contributes to the antiproliferative effects observed across various cancer models, including colorectal, breast, and lung cancers. The molecular underpinnings of this effect appear to involve modulation of cyclins and cyclin-dependent kinases, though the precise mechanisms remain under investigation. [6] [7]
Apoptosis Induction: EsA promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In breast cancer stem cells, EsA treatment upregulated pro-apoptotic proteins Bax and cleaved caspase-3 while downregulating anti-apoptotic Bcl-2. This shift in the balance of apoptotic regulators favors mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, ultimately executing cell death. Similar apoptotic effects have been observed in colorectal cancer models, suggesting this represents a conserved mechanism across multiple cancer types. [8]
Metastasis Suppression: EsA demonstrates anti-metastatic potential by inhibiting cancer cell migration and invasion. In colorectal cancer models, EsA treatment reduced HT-29 cell migration by 45% and invasion by 51% compared to untreated controls. This effect appears mediated through inhibition of matrix metalloproteinases and modulation of epithelial-mesenchymal transition markers, though the precise mechanisms vary by cancer type. The compound's ability to limit metastatic behavior enhances its therapeutic potential beyond simple cytotoxicity. [6] [7]
Cancer Stem Cell Targeting: EsA exhibits specific activity against breast cancer stem cells (CSCs), subpopulations responsible for tumor initiation, recurrence, and therapy resistance. EsA treatment suppressed mammosphere formation, reduced expression of stemness markers (ALDH1A1, Sox2, Oct4), and induced apoptosis in this critical cell population. This CSC-targeting activity suggests potential applications in preventing recurrence and addressing therapeutic resistance. [8]
Immunomodulatory Anticancer Effects: EsA influences the tumor microenvironment by modulating macrophage polarization. The compound inhibits M2 macrophage polarization, which typically supports tumor growth and immune evasion, by downregulating CD206 and PPARγ expression. Through inhibition of IL-6/STAT3 signaling, EsA reduces the tumor-promoting activities of tumor-associated macrophages, indirectly limiting cancer cell migration and invasion. This immunomodulatory mechanism represents an indirect approach to cancer control that complements direct cytotoxic effects. [9]
Table 2: Anticancer Efficacy of this compound Across Cancer Types
| Cancer Type | Model System | Key Mechanisms | Potency (IC₅₀/Effective Concentration) |
|---|---|---|---|
| Colorectal Cancer | HT-29, HCT-116, SW620 cells | G0/G1 cell cycle arrest, Migration/Invasion inhibition | IC₅₀: 16-24 μM [6] |
| Breast Cancer | Cancer stem cells (CSCs) | Apoptosis induction, Stemness attenuation, IL-6/STAT3 inhibition | Mammosphere formation inhibition [8] |
| Lung Cancer | A549, H1299 cells with macrophage co-culture | Macrophage polarization modulation, IL-6/STAT3 pathway inhibition | Migration and invasion inhibition at tested concentrations [9] |
This compound demonstrates significant protective effects in various liver injury models through coordinated modulation of oxidative stress and inflammatory pathways:
Nrf2 Pathway Activation: EsA activates the Nrf2 antioxidant signaling cascade, enhancing cellular defense against oxidative stress. In acetaminophen-induced liver injury models, EsA-mediated Nrf2 activation occurred through the AMPK/Akt/GSK3β pathway, resulting in increased expression of antioxidant enzymes and subsequent protection against hepatotoxicity. This mechanism contributes to reduced oxidative damage and improved hepatic function following toxic insults. [10]
AMPK Pathway Activation: EsA demonstrates AMPK activation in models of alcoholic fatty liver disease (AFLD). By phosphorylating AMPK at Thr172, EsA promotes fatty acid oxidation and inhibits lipogenesis, thereby reducing lipid accumulation in hepatocytes. This metabolic regulation underlies the compound's ability to ameliorate alcohol-induced hepatic steatosis and represents a potentially important mechanism for addressing fatty liver diseases. [10]
Oxidative Stress Reduction: EsA directly mitigates reactive oxygen species (ROS) accumulation and enhances antioxidant capacity. In experimental models, EsA treatment reduced CCl₄-induced ROS production in LO2 hepatocytes and increased activity of glutathione peroxidase (GSH-Px) in liver tissues. Simultaneously, EsA decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and oxidative damage. These complementary antioxidant effects contribute significantly to hepatoprotection. [2] [5] [10]
Anti-inflammatory Hepatic Effects: In addition to its antioxidant properties, EsA exerts direct anti-inflammatory actions in the liver. The compound reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both CCl₄ and GalN/LPS-induced liver injury models. This hepatic anti-inflammatory effect appears mediated through inhibition of Kupffer cell activation and suppression of inflammatory signaling pathways, particularly NF-κB. [2] [5]
Metabolic Regulation: EsA demonstrates beneficial effects on hepatic lipid metabolism, particularly in the context of alcoholic fatty liver disease. By activating the AMPK pathway, EsA modulates downstream targets including PPARα, resulting in reduced triglyceride accumulation and improved hepatic steatosis. This metabolic normalization complements the compound's anti-inflammatory and antioxidant activities, providing multi-faceted protection against various forms of liver injury. [10]
Cell-based systems provide controlled environments for evaluating EsA's effects on inflammatory signaling:
Cell Culture Models: Primary macrophages (RAW264.7), hepatocytes (AML-12, LO2), and various cancer cell lines are maintained in appropriate media supplemented with 10% FBS at 37°C with 5% CO₂. For polarization studies, THP-1 human monocytic cells are differentiated into macrophages using PMA (100 ng/mL, 24 hours) followed by polarization with LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1 or IL-4 (20 ng/mL) + IL-13 (20 ng/mL) for M2 phenotypes. [9]
Treatment Protocols: Cells are typically pretreated with EsA (1.25-20 mg/L, equivalent to approximately 2.5-40 μM) for 1-2 hours before inflammatory stimulation with LPS (100 ng/mL), CCl₄ (70% injury liquid), or other relevant stimuli. The optimal anti-inflammatory effects are generally observed at 5-10 mg/L (10-20 μM) concentrations across multiple cell types. [2] [5]
Inflammatory Marker Assessment: Following treatment, supernatant levels of TNF-α, IL-6, and other cytokines are quantified by ELISA. Cellular expression of inflammatory mediators is analyzed via qRT-PCR for mRNA levels and western blotting for protein quantification. NF-κB activation is assessed through measurements of IκBα phosphorylation and nuclear translocation of p65 subunit using immunofluorescence or subcellular fractionation. [2] [4]
Animal studies demonstrate EsA's efficacy in complex physiological systems:
Acute Liver Injury Models: For CCl₄-induced hepatotoxicity, mice receive intraperitoneal injection of CCl₄ mixed with olive oil (1:9 v/v, 5 mL/kg). For GalN/LPS-induced injury, mice are injected with GalN (700 mg/kg) and LPS (50 μg/kg). EsA (5 mg/kg, i.p.) is administered 30 minutes after toxicant exposure. Animals are sacrificed 6-24 hours post-intoxication for serum collection (ALT, AST measurement) and liver tissue analysis (histopathology, oxidative stress markers, inflammatory cytokines). [2] [5]
Colorectal Cancer Models: Xenograft models established by injecting HT-29 or HCT-116 cells (5×10⁶ cells/mouse) subcutaneously into immunodeficient mice. EsA treatment (typically 5-20 mg/kg/day, i.p.) begins when tumors reach 50-100 mm³ and continues for 2-4 weeks. Tumor volume is measured regularly, and tissues are collected for analysis of proliferation markers (Ki-67), apoptosis (TUNEL, caspase cleavage), and signaling pathway modulation. [6]
Spinal Cord Injury Model: Female SD rats undergo spinal cord contusion using impactor devices (e.g., NYU or MASCIS impactors) with 10-25 g/cm force. EsA (5-10 mg/kg, i.p.) is administered immediately post-injury and continued daily. Functional recovery is assessed using Basso, Beattie, Bresnahan (BBB) locomotor rating scale (0-21 points), grid walk test, and footprint analysis over 4-6 weeks. Tissue sparing, BSCB integrity, and inflammatory markers are evaluated histologically and biochemically. [3]
Ulcerative Colitis Model: Rats receive intrarectal administration of TNBS (100 mg/kg in 50% ethanol) under anesthesia to induce colitis. EsA (20 mg/kg, i.p.) is administered immediately after TNBS instillation and continued for 7-10 days. Disease activity index (weight loss, stool consistency, bleeding), colon histology (damage score), and inflammatory markers (MPO, cytokines) are assessed as primary endpoints. [4]
Advanced techniques characterize EsA's interactions with specific molecular targets:
Western Blot Analysis: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Proteins (20-50 μg) are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against target proteins (p-STAT3, STAT3, p-IκBα, IκBα, p-ERK, ERK, PPAR-γ, cleaved caspase-3, Bax, Bcl-2) followed by HRP-conjugated secondary antibodies. Detection is performed using enhanced chemiluminescence with quantification via densitometry. [6] [2] [8]
Flow Cytometry: For cell cycle analysis, cells are fixed in 70% ethanol, treated with RNase A (50 μg/mL), and stained with propidium iodide (50 μg/mL). DNA content is analyzed using flow cytometry with 15,000 events per sample. For apoptosis assessment, cells are stained with Annexin V-FITC and PI using commercial kits according to manufacturer protocols. Macrophage polarization is determined by staining with fluorescently-labeled antibodies against CD86 (M1) and CD206 (M2) followed by flow cytometric analysis. [6] [9]
Immunofluorescence and Immunohistochemistry: Cells or tissue sections are fixed, permeabilized, blocked, and incubated with primary antibodies (NF-κB p65, F4/80, CD11b) overnight at 4°C. After washing, samples are incubated with fluorophore-conjugated secondary antibodies, counterstained with DAPI, and visualized by fluorescence microscopy. For IHC, HRP-conjugated secondaries with DAB chromogen are used followed by hematoxylin counterstaining. Staining intensity and cellular localization are assessed semi-quantitatively. [2] [3]
Gene Expression Analysis: Total RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR using SYBR Green or TaqMan chemistry. Gene expression is normalized to GAPDH or β-actin as housekeeping controls, and relative quantification is performed using the 2^(-ΔΔCt) method. Key targets include pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), M2 macrophage markers (CD206, Arg1, PPARγ), and antioxidant genes (NQO1, HO-1). [2] [9]
Table 3: Experimentally Determined Efficacy Parameters for this compound
| Activity Assessment | Experimental System | Key Parameters | Results |
|---|---|---|---|
| Anti-inflammatory Effects | LO2 cells + CCl₄ | TNF-α reduction | Significant decrease vs. CCl₄ alone [2] |
| Mouse acute liver injury (CCl₄) | ALT/AST reduction | Significant decrease vs. injury model [2] | |
| Mouse acute liver injury (CCl₄) | Hepatic TNF-α, IL-1β, IL-6 mRNA | Significant reduction [2] | |
| Anticancer Activity | Colorectal cancer cells | IC₅₀ values | 16-24 μM [6] [7] |
| HT-29 cells | G0/G1 arrest (16 μM EsA) | 54.23% vs. 22.68% in control [6] | |
| HT-29 cells | Colony formation inhibition (24 μM) | 59% reduction [6] | |
| HT-29 cells | Migration inhibition | 45% higher than control [6] | |
| HT-29 cells | Invasion inhibition | 51% higher than control [6] | |
| Hepatoprotective Effects | AML-12 cells + ethanol | Triglyceride reduction | Dose-dependent decrease [10] |
| AML-12 cells + ethanol | ROS reduction | Significant decrease [10] | |
| AML-12 cells + ethanol | SOD activity increase | Significant enhancement [10] |
Diagram 1: EsA's multi-target anti-inflammatory signaling modulation. The diagram illustrates key pathways including NF-κB inhibition, TLR4 suppression, and PPAR-γ activation.
Diagram 2: Multimodal anticancer mechanisms of EsA. The diagram shows direct effects on cancer cells and indirect immunomodulatory activities through tumor-associated macrophages.
Diagram 3: Comprehensive experimental workflow for characterizing EsA's mechanisms. The approach integrates in vitro and in vivo methods with molecular analyses.
This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models. Its ability to simultaneously modulate inflammatory signaling, oxidative stress responses, and cell survival pathways positions it uniquely for potential applications in complex pathological conditions where multiple pathways are dysregulated. The complementary mechanisms of action—ranging from NF-κB and MAPK inhibition to AMPK and Nrf2 activation—provide a strong mechanistic foundation for further therapeutic development.
The preclinical evidence supports EsA's potential translation into several therapeutic areas:
Inflammatory Disorders: The potent anti-inflammatory activity observed in models of colitis, spinal cord injury, and acute lung injury suggests applications in autoimmune and inflammatory conditions where current therapies have limitations. [2] [3] [4]
Oncology: The multimodal anticancer activity, particularly the unique capacity to target cancer stem cells and modulate the tumor microenvironment, positions EsA as a potential adjunct to conventional cancer therapies. [6] [9] [8]
Hepatoprotection: The compelling efficacy in various liver injury models, including alcoholic fatty liver disease and toxic hepatotoxicity, indicates potential for treating hepatic disorders characterized by inflammation and oxidative stress. [2] [10]
Neuroprotection: The ability to protect blood-spinal cord barrier integrity and modulate neuroinflammation suggests potential applications in neurological disorders where inflammatory components contribute to pathology. [3]
Esculentoside A (EsA) exhibits diverse biological activities, primarily through the modulation of key inflammatory and metabolic signaling pathways. The table below summarizes its core mechanisms and molecular targets.
| Primary Activity | Key Molecular Targets & Pathways | Reported Experimental Models |
|---|---|---|
| Anti-inflammatory [1] [2] [3] | Inhibition of NF-κB and MAPK signaling; Downregulation of TNF-α, IL-1β, IL-6, IL-12, COX-2, iNOS [2] [3] [4]. | LPS-induced acute lung injury (ALI) mice [1] [3]; LPS-induced RAW 264.7 macrophage cells [2]; IL-1β-induced chondrocytes [4]. |
| Anti-apoptosis [1] | Upregulation of BCL-2; Downregulation of BAX, Caspase-9, Caspase-3 [1]. | Granulosa cells in Premature Ovarian Failure (POF) mouse model [1]. |
| Metabolic Regulation [1] [5] | Activation of PPARγ [1] and the AMPK pathway (including Akt/GSK3β) [5]. | Premature Ovarian Failure (POF) mouse model [1]; Ethanol-induced hepatocyte (AML-12) model [5]. |
| Induction of Apoptosis & Immunomodulation [3] | Modulation of inflammatory cytokines; Inhibition of renal cell proliferation; Induction of apoptosis (context-dependent) [3]. | BXSB mouse model (for autoimmune disease) [3]. |
The following diagram illustrates the central role of NF-κB and MAPK signaling pathways in EsA's anti-inflammatory action, integrating its upstream and downstream effects.
For researchers looking to replicate or build upon key findings, here are methodologies from pivotal studies on EsA's anti-inflammatory and hepatoprotective effects.
1. Protocol: Anti-inflammatory Activity in LPS-Induced Acute Lung Injury (ALI) Mice [1] [3] This model is central to establishing EsA's core anti-inflammatory mechanism.
2. Protocol: Hepatoprotective Effect in Ethanol-Induced Hepatocytes [5] This study demonstrates EsA's role in mitigating alcoholic fatty liver disease (AFLD).
While EsA has therapeutic potential, its potential toxic effects, particularly on the kidneys, are a critical area of research.
Esculentoside A (EsA) is a triterpenoid saponin identified as one of the main bioactive components in Phytolacca acinosa Roxb., a plant used in traditional medicine for its antibacterial, anti-inflammatory, and immune-regulating properties. Recent studies have also revealed that EsA induces hepatotoxicity through specific biochemical mechanisms, creating an essential need for precise analytical methods to quantify this compound and understand its metabolic effects. The application of UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has emerged as a powerful platform for characterizing EsA and its metabolites due to its superior resolution, sensitivity, and mass accuracy capabilities. These notes provide detailed protocols and applications for researchers investigating EsA's pharmacological and toxicological profiles, with comprehensive methodologies applicable across drug discovery, toxicology, and phytochemical analysis contexts.
The analytical challenge with EsA lies in its complex triterpenoid structure, low natural abundance in plant matrices, and the need to distinguish it from structurally similar saponins in Phytolacca species. Furthermore, studying EsA's mechanism of toxicity requires not only quantifying the parent compound but also identifying its metabolic byproducts and understanding their effects on biological systems. The protocols outlined herein address these challenges through optimized chromatographic separation, high-resolution mass detection, and comprehensive data analysis workflows, enabling researchers to obtain reliable results for both qualitative and quantitative applications.
This compound (C~36~H~56~O~11~) is a triterpenoid saponin characterized by a lipophilic aglycone backbone with hydrophilic sugar moieties attached, creating an amphipathic structure that influences its chromatographic behavior and mass spectral fragmentation. The compound's structure consists of a triterpene skeleton glycosidically linked to sugar units, typically glucose and rhamnose, at specific positions. This arrangement yields distinctive fragmentation patterns in mass spectrometry that facilitate its identification. The presence of multiple hydroxyl groups and the carboxylic acid functionality in EsA's structure enables ionization in both positive and negative modes, though optimal detection has been established in negative electrospray ionization for most applications due to better sensitivity and cleaner background.
EsA exhibits sensitivity to acidic conditions and elevated temperatures, which can lead to degradation through hydrolysis of the glycosidic bonds or decomposition of the triterpene core. Stock solutions should be prepared in HPLC-grade methanol or acetonitrile and stored at -20°C when not in use, with working solutions prepared fresh weekly to minimize degradation. During sample preparation, neutral pH conditions should be maintained whenever possible, and exposure to strong acids or bases should be limited to prevent structural decomposition. In biological matrices, EsA may undergo enzymatic degradation, necessitating the addition of esterase inhibitors in plasma samples and immediate processing of tissue specimens to preserve analyte integrity.
The analysis of EsA requires a UPLC system coupled to a Q-TOF mass spectrometer with electrospray ionization (ESI) source. Specific instrument configurations and parameters have been optimized based on methodologies reported in recent toxicology studies investigating EsA-induced hepatotoxicity [1].
Table 1: UPLC-Q-TOF/MS Instrument Configuration and Parameters
| Component | Specification | Parameters |
|---|---|---|
| UPLC System | Waters Acquity H-Class | Binary Solvent Manager, FTN Sample Manager, Column Manager |
| Analytical Column | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) | Temperature: 45°C |
| Mobile Phase A | Water with 0.1% Formic Acid | - |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | - |
| Gradient Program | Linear Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-17 min: 95% B; 17-17.1 min: 95-5% B; 17.1-20 min: 5% B |
| Flow Rate | 0.4 mL/min | - |
| Injection Volume | 2-5 μL | - |
| MS System | TripleTOF 5600+ | - |
| Ionization Mode | ESI Negative | - |
| Source Temperature | 600°C | - |
| Ion Spray Voltage | -4500 V | - |
| Curtain Gas | 35 psi | - |
| Nebulizer Gas | 60 psi | - |
| Heater Gas | 60 psi | - |
| Mass Range | 50-1200 m/z | - |
| Collision Energy | -35 eV (CES), ± 15 eV (CID) | - |
The chromatographic separation of EsA from matrix components and structural analogs follows a reversed-phase mechanism with the HSS T3 column providing excellent retention and peak shape for triterpenoid compounds. The gradient elution method begins with a higher aqueous composition to retain polar matrix components while effectively eluting EsA at approximately 9.2 minutes under the specified conditions. The addition of 0.1% formic acid to both mobile phases enhances ionization efficiency and improves peak shape through suppression of silanol interactions. For studies requiring enhanced sensitivity, methanol-based mobile phases can be evaluated, though this may slightly alter retention characteristics and require re-optimization of the gradient profile.
The mass spectrometric detection employs Information Dependent Acquisition (IDA) in negative ionization mode, where a TOF-MS survey scan triggers product ion scans for the top 8-12 most intense ions exceeding 100 cps. The high-resolution capabilities of the Q-TOF instrument (typically >30,000 FWHM) enable accurate mass measurements with errors <5 ppm, facilitating confident elemental composition assignment. For quantification purposes, Multiple Reaction Monitoring (MRM) transitions can be established, with the precursor ion at m/z 663.395 [M-H]⁻ and characteristic product ions at m/z 501.342 (loss of hexose) and m/z 339.288 (aglycone fragment) providing optimal sensitivity and specificity.
The extraction of EsA from Phytolacca acinosa Roxb. requires careful optimization to maximize recovery while minimizing co-extraction of interfering compounds. The following protocol has been validated for root material with typical EsA concentrations ranging from 0.5-2.5 mg/g dry weight:
This method typically yields EsA recovery rates >92% with RSD <5% across replicates. For comprehensive metabolomic studies, the extraction can be scaled up, and solid-phase extraction (SPE) with C18 cartridges may be incorporated for additional cleanup when analyzing complex plant matrices.
The analysis of EsA and its metabolites in biological matrices (plasma, tissue homogenates, urine) requires specialized sample preparation to address matrix effects and concentrate analytes to detectable levels:
Table 2: Biological Sample Preparation Methods Comparison
| Method | Procedure | Recovery (%) | Cleanup Efficiency | Best For |
|---|---|---|---|---|
| Protein Precipitation | 100 μL sample + 300 μL cold acetonitrile, vortex, centrifuge, collect supernatant | 85-90 | Moderate | High-throughput screening |
| Liquid-Liquid Extraction | 100 μL sample + 500 μL ethyl acetate:isopropanol (9:1), vortex, centrifuge, collect organic layer | 75-85 | Good | Metabolite identification |
| Solid-Phase Extraction | Load sample on preconditioned C18 cartridge, wash with 5% methanol, elute with 80% methanol | >90 | Excellent | Low-concentration samples |
For tissue samples (liver, kidney), homogenize approximately 50 mg of tissue in 500 μL of phosphate-buffered saline (pH 7.4) using a mechanical homogenizer on ice. Centrifuge at 12,000 × g for 15 minutes at 4°C and use the supernatant for subsequent extraction. To address matrix effects in biological samples, the use of stable isotope-labeled internal standards is recommended when available. Alternatively, standard addition methods or matrix-matched calibration curves should be employed to ensure accurate quantification.
The processing of UPLC-Q-TOF/MS data for EsA analysis follows a structured workflow that ensures comprehensive metabolite detection and identification. The following diagram illustrates the complete experimental and data analysis workflow:
The workflow begins with raw data conversion from instrument-specific formats to open formats (e.g., mzML) using tools like MSConvert. Peak detection and alignment are then performed using software such as XCMS or MarkerView, which detect chromatographic features, align them across samples, and fill in missing peaks. The resulting data matrix undergoes normalization to correct for systematic variations, with methods including total ion count normalization, probabilistic quotient normalization, or internal standard normalization selected based on data characteristics.
The identification of EsA and its metabolites follows a tiered confidence approach according to metabolomics standards initiatives:
For EsA, the negative ion mode typically produces a deprotonated molecule [M-H]⁻ at m/z 663.3952 with a characteristic isotope pattern. The MS/MS fragmentation shows neutral losses of sugar moieties (-162 Da for hexose, -146 Da for deoxyhexose) and subsequent fragmentation of the aglycone. Software tools such as PeakView with MetabolitePilot or SIMCA-P+ facilitate this identification process through automated algorithms that compare experimental data against compound databases. The identification of EsA metabolites follows similar principles, with phase I metabolites typically showing mass shifts corresponding to oxidation (+15.9949 Da), reduction (+2.01565 Da), or hydrolysis, while phase II metabolites demonstrate more substantial shifts for glucuronidation (+176.0321 Da), sulfation (+79.9568 Da), or glutathione conjugation (+305.0682 Da).
UPLC-Q-TOF/MS-based metabolomics has been instrumental in elucidating the mechanisms underlying EsA-induced hepatotoxicity. A comprehensive investigation integrating metabolomic data with network toxicology approaches revealed that EsA exposure disrupts multiple metabolic pathways in rat models, with 16 potential biomarkers identified in plasma that are primarily involved in glycerophospholipid metabolism and tryptophan metabolism [1]. The study further demonstrated that EsA induces hepatotoxicity through activation of oxidative stress, disturbance of energy metabolism, and triggering of inflammatory responses and apoptosis.
The application of UPLC-Q-TOF/MS in this investigation enabled the identification of significantly altered metabolites, including 5-hydroxykynurenamine, N-acetylserotonin, and palmitic acid, which collectively pointed to specific pathway disruptions. Multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), provided clear separation between control and EsA-treated groups, confirming the metabolic perturbations induced by EsA exposure. The following diagram illustrates the integrated approach combining metabolomics and toxicology to elucidate EsA's hepatotoxicity mechanism:
For comprehensive safety assessment, quantitative UPLC-Q-TOF/MS methods have been developed to determine EsA concentrations in biological matrices, enabling pharmacokinetic and toxicokinetic evaluations. The method employs a stable isotope-labeled internal standard (when available) or structurally similar analog to compensate for matrix effects and variations in extraction efficiency. Calibration curves are typically constructed over the concentration range of 1-500 ng/mL in plasma and 5-1000 ng/g in tissue homogenates, with correlation coefficients (r²) >0.995. The lower limit of quantification (LLOQ) of 1 ng/mL provides sufficient sensitivity to characterize EsA's pharmacokinetic profile following administration at therapeutically relevant doses.
Method validation following FDA and EMA guidelines demonstrates acceptable precision (RSD <15%) and accuracy (85-115%) across the calibration range, with no significant matrix effects or carryover observed. The applicability of this quantitative approach was demonstrated in a recent study that correlated tissue concentrations of EsA with the onset of hepatotoxic effects, establishing a no-observed-adverse-effect-level (NOAEL) of 5 mg/kg and a lowest-observed-adverse-effect-level (LOAEL) of 15 mg/kg in rodent models. These findings provide critical data for establishing safe dosing regimens in potential clinical applications of EsA.
The application of UPLC-Q-TOF/MS for this compound analysis provides researchers with a powerful tool for phytochemical characterization, metabolite profiling, and toxicological investigation. The protocols detailed in these application notes offer comprehensive guidance for sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation specific to EsA and related triterpenoid saponins. The integration of metabolomic data with network toxicology approaches, as exemplified in recent hepatotoxicity studies, demonstrates how this analytical platform can elucidate complex biochemical mechanisms underlying both therapeutic and adverse effects.
As research on EsA continues to evolve, the methodologies presented here can be adapted to address emerging questions in natural product drug development, including biotransformation studies, quality control of herbal preparations, and mechanism-based safety assessments. The exceptional resolution, sensitivity, and mass accuracy of UPLC-Q-TOF/MS instrumentation position this technology as an essential component of the analytical toolbox for investigating complex plant-derived compounds with both pharmacological potential and toxicological concerns. Further refinement of these methods will likely focus on increasing throughput through ultra-fast chromatographic separations, expanding computational approaches for automated data interpretation, and developing standardized protocols for cross-laboratory reproducibility.
This compound (EsA), a naturally occurring oleanene-type saponin primarily isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its diverse therapeutic potential. This compound (molecular formula: C42H66O16; molecular weight: 826.96 g/mol; CAS No.: 65497-07-6) exhibits a wide spectrum of biological activities, ranging from anti-inflammatory properties to anticancer effects [1] [2]. EsA has demonstrated particular promise in oncological research, where it has shown potent antiproliferative activity against various cancer cell lines, including colorectal carcinoma, breast cancer, and hepatocellular carcinoma [1] [3]. The compound's mechanism of action involves modulation of key signaling pathways, including NF-κB inhibition, MAPK pathway regulation, and cell cycle arrest induction, making it a valuable tool for investigating cellular processes and potential therapeutic applications [2].
The relevance of EsA in biomedical research continues to expand as recent investigations elucidate its effects on specific molecular targets. Studies have confirmed that EsA exerts its anti-inflammatory effects primarily through suppression of the NF-κB signaling cascade and mitogen-activated protein kinase pathways, thereby reducing the production of pro-inflammatory cytokines [2]. Additionally, EsA has shown protective effects in various organ systems, including hepatoprotective properties in acetaminophen-induced liver injury models through the AMPK/Akt/GSK3β pathway, and cardioprotective effects in myocardial infarction models by targeting C-X-C motif chemokine receptor 2 (CXCR2) [3] [4]. Recent investigations have also explored its antiviral potential, with molecular docking studies suggesting strong binding affinity to SARS-CoV-2 spike protein, indicating its potential to inhibit viral entry mechanisms [5].
Table 1: Antiproliferative and Anticancer Effects of this compound
| Cell Type/Model | Experimental Concentration | Biological Effects | Key Findings | Reference |
|---|---|---|---|---|
| Colorectal cancer cells (HT-29, HCT-116, SW620) | IC~50~: 16-24 μM | Inhibition of proliferation, colony formation, migration, and invasion | G0/G1 cell cycle arrest; 59% inhibition of colony formation at 24 μM; 45% reduction in migration; 51% reduction in invasion | [1] |
| HepG2 cells | 10-40 μM | Activation of AMPK pathway | Protection against APAP-induced toxicity via Nrf2-mediated pathway | [4] |
| AML-12 hepatocytes | 5-20 μM | Reduction of lipid accumulation and oxidative stress | Activation of AMPK pathway; inhibition of ethanol-induced lipid accumulation | [4] |
| Breast cancer cells | Not specified | Inhibition of proliferation | Blockade of IL-6/STAT3 signaling pathway | [1] |
Table 2: Anti-inflammatory and Protective Effects of this compound
| Experimental Model | Concentration/Dosage | Observed Effects | Mechanistic Insights | Reference |
|---|---|---|---|---|
| LPS-induced acute lung injury | Not specified | Suppression of inflammatory response | Inhibition of NF-κB and MAPK signaling pathways | [2] |
| Myocardial infarction | In vivo: 5-20 mg/kg | Improved cardiac function, reduced infarct size | Targeting of CXCR2, reduction of oxidative stress and inflammation | [3] |
| Acetaminophen-induced liver injury | In vivo: 10-40 mg/kg | Hepatoprotective effects | Activation of AMPK/Akt/GSK3β pathway; upregulation of Nrf2 | [4] |
| Alcoholic fatty liver disease | 5-20 μM | Reduced lipid accumulation and oxidative stress | Activation of AMPK pathway; upregulation of PPARα | [4] |
| SARS-CoV-2 spike protein | In silico docking score: -8.5 kcal/mol | Potential antiviral activity | Binding to spike protein receptor-binding domain | [5] |
The CCK-8 assay provides a reliable method for quantifying cell viability and proliferation following EsA treatment. Begin by seeding colorectal cancer cells (HT-29, HCT-116, and SW620) in 96-well plates at a density of 2 × 10^4 cells per well in complete DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin [1]. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO~2~. Prepare EsA stock solution in DMSO and dilute to working concentrations in complete medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Treat cells with EsA across a concentration range of 5-50 μM for 24-72 hours. Include appropriate controls such as vehicle control (0.1% DMSO), blank (medium only), and positive control for cytotoxicity. After treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the optical density at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to vehicle-treated controls, and determine IC~50~ values using nonlinear regression analysis of dose-response curves [1].
For colony formation assays, seed HT-29 cells in 6-well plates or 60-mm dishes at a low density of 500-1000 cells per dish in complete medium. After 24 hours, treat cells with EsA at concentrations ranging from 8-24 μM and culture for 10-14 days with medium changes every 3-4 days. Following incubation, carefully remove medium, wash with PBS, and fix colonies with 70% ethanol for 15 minutes. Stain with 0.5% crystal violet for 30 minutes at room temperature, then gently rinse with distilled water and air dry. Count colonies containing >50 cells manually or using automated colony counting software. Express results as percentage of colony formation compared to vehicle-treated controls [1].
For cell cycle distribution analysis using flow cytometry, seed HT-29 cells in 6-well plates at a density of 2 × 10^5 cells per well and allow to adhere overnight. Treat cells with EsA at concentrations of 8-16 μM for 24-48 hours. Following treatment, collect both adherent and floating cells by trypsinization and centrifugation at 300 × g for 5 minutes. Wash cell pellets with cold PBS and fix in 70% ethanol at 4°C for a minimum of 12 hours or up to 24 hours for optimal results. After fixation, wash cells with PBS and resuspend in propidium iodide (PI) staining solution containing 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate for 30-45 minutes at 37°C in the dark. Analyze samples using a flow cytometer with a minimum of 15,000 events per sample. Determine cell cycle distribution using appropriate software such as BD FACSuite, and quantify the percentage of cells in G0/G1, S, and G2/M phases [1].
The Transwell assay provides a robust method for evaluating the anti-migratory and anti-invasive properties of EsA. For migration assays, use Transwell chambers with 8-μm pore size without Matrigel coating. For invasion assays, coat the membranes with Matrigel matrix (diluted 1:8 in serum-free medium) and allow to polymerize for 2 hours at 37°C. Harvest HT-29 cells following EsA treatment (8-16 μM for 24 hours) and resuspend in serum-free medium at a density of 2.5-5 × 10^5 cells/mL. Add 200-500 μL of cell suspension to the upper chamber, while placing 500-750 μL of complete medium with 10% FBS in the lower chamber as a chemoattractant. Incubate for 24-48 hours at 37°C with 5% CO~2~. After incubation, carefully remove non-migrated/invaded cells from the upper chamber with a cotton swab. Fix migrated/invaded cells on the membrane underside with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 30 minutes. Count cells in five random fields per membrane under a light microscope at 100-200× magnification, or extract stained cells with 30% acetic acid and measure absorbance at 570 nm for quantification [1].
The molecular docking simulation for investigating EsA interaction with SARS-CoV-2 spike protein begins with retrieving the crystal structure of the spike glycoprotein (PDB ID: 6XR8) and ACE2 receptor (PDB ID: 1R42) from the RCSB Protein Data Bank. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular visualization software such as PyMOL and AutoDock Tools. For EsA ligand preparation, obtain the 3D structure in SDF format from databases like PubChem, then optimize using energy minimization and convert to PDBQT format. Define the docking grid to encompass the receptor-binding domain (RBD) of the spike protein, with coordinates centered around key residues (Phe490, Tyr489, Arg403, Asn487, Phe486, Gly485) and a box size of x=36.8 Å, y=44.8 Å, z=36.9 Å. Perform docking simulations using AutoDock Vina with an exhaustiveness value of 8-16 to ensure adequate sampling of conformational space. Analyze the resulting poses based on binding affinity (kcal/mol) and interaction patterns with critical RBD residues. Validate docking results through molecular dynamics simulations using GROMACS or AMBER software packages with a minimum simulation time of 100 ns to assess complex stability [5].
Figure 1: Comprehensive Signaling Pathways Targeted by this compound
The multifaceted pharmacological activities of EsA are mediated through its interactions with multiple signaling pathways across various biological contexts. In cancer models, particularly colorectal carcinoma, EsA induces G0/G1 cell cycle arrest by modulating cyclins and cyclin-dependent kinases, resulting in the accumulation of cells in the G1 phase from 22.68% in controls to 54.23% at 16 μM concentration [1]. This cell cycle disruption is accompanied by significant inhibition of colony formation (59% reduction at 24 μM) and suppression of metastatic potential through reduced migration (45% decrease) and invasion (51% decrease) capabilities [1]. Additionally, in breast cancer models, EsA exerts its antiproliferative effects through blockade of the IL-6/STAT3 signaling cascade, a critical pathway in tumor progression and survival [1].
The anti-inflammatory properties of EsA are primarily mediated through dual inhibition of the NF-κB and MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [2]. In myocardial infarction models, EsA demonstrates cardioprotective effects through specific targeting of C-X-C motif chemokine receptor 2 (CXCR2), leading to attenuation of oxidative stress and inflammatory responses in cardiac tissue [3]. In hepatic protection models, EsA activates the AMPK signaling pathway, which subsequently modulates downstream effectors including PPARα and Nrf2, reducing lipid accumulation and counteracting oxidative stress in hepatocytes [4]. The recently discovered antiviral potential of EsA, particularly against SARS-CoV-2, is attributed to its high binding affinity for the viral spike protein's receptor-binding domain, potentially interfering with viral attachment to the host ACE2 receptor and thereby inhibiting cellular entry [5].
Oncology Research: EsA serves as a valuable tool for investigating cell cycle regulation, metastasis, and proliferation signaling pathways in various cancer models, with particular efficacy in colorectal carcinoma, breast cancer, and potentially other malignancies [1].
Inflammation and Immunomodulation Studies: The compound's potent anti-inflammatory effects through NF-κB and MAPK pathway inhibition make it suitable for studying inflammatory cascades in conditions such as acute lung injury, autoimmune diseases, and cardiovascular inflammation [3] [2].
Hepatoprotective Research: EsA's ability to activate AMPK signaling and reduce oxidative stress positions it as a promising candidate for investigating mechanisms of liver protection in conditions including alcoholic fatty liver disease, drug-induced liver injury, and metabolic syndrome-associated hepatic steatosis [4].
Antiviral Investigation: With computational evidence supporting its interaction with SARS-CoV-2 spike protein, EsA represents a potential tool for studying viral entry mechanisms and developing broad-spectrum antiviral strategies [5].
Cardiovascular Research: The compound's targeting of CXCR2 in myocardial infarction models offers opportunities to explore novel cardioprotective mechanisms and potential therapeutic interventions for ischemic heart disease [3].
Solubility and Storage: EsA exhibits optimal solubility in DMSO at concentrations up to 60 mg/mL (72.55 mM). For in vitro applications, prepare stock solutions in DMSO at 10-100 mM and store at -20°C to -80°C for long-term preservation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. For in vivo studies, EsA can be formulated in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline at concentrations of 2 mg/mL, with sequential addition of solvents and sonication to ensure complete dissolution [2].
Dosing Considerations: When designing experiments, consider the established IC~50~ values ranging from 16-24 μM for colorectal cancer cells, with specific optimal concentrations varying by cell type and assay duration [1]. For animal studies, effective doses typically range from 5-20 mg/kg administered via intraperitoneal injection or oral gavage, with treatment regimens varying from single doses to multiple administrations over 1-2 weeks depending on the experimental model [3] [4].
Experimental Controls: Include appropriate vehicle controls matched for DMSO concentration (typically 0.1-0.5% final concentration) to account for potential solvent effects. Positive controls should be selected based on the specific assay—e.g., doxorubicin for cytotoxicity assays, metformin for AMPK activation studies, and N-acetylcysteine for oxidative stress experiments.
This compound represents a multifaceted phytochemical with demonstrated efficacy across various disease models and cellular processes. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating EsA's biological activities, supported by quantitative data on its potency and mechanistic insights. Future research directions should focus on further elucidating EsA's molecular targets, exploring its therapeutic potential in combination therapies, and addressing formulation challenges to improve its bioavailability for potential clinical applications. The continuing investigation of EsA's diverse pharmacological activities will undoubtedly contribute to both basic scientific knowledge and potential therapeutic development across multiple disease domains.
This compound (EsA) is a triterpene saponin compound isolated primarily from the roots of Phytolacca esculenta and other Phytolaccaceae species, traditionally used in Chinese medicine for its anti-inflammatory properties. With a molecular formula of C₄₂H₆₆O₁₆ and molecular weight of 826.96 g/mol, EsA has demonstrated significant pharmacological potential in preclinical studies, including anti-inflammatory, antiviral, and immunomodulatory activities. [1] [2] The compound's mechanistic actions include inhibition of key inflammatory pathways such as NF-κB and MAPK signaling, suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and modulation of COX-2 activity. [3] [4] For research purposes, understanding EsA's solubility characteristics is fundamental to designing robust in vitro experiments that yield reproducible and biologically relevant results.
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility (Approximate) | Preparation Notes | Recommended Applications |
|---|---|---|---|
| DMSO | 100 mg/mL (120.92 mM) | Requires sonication; hygroscopic DMSO impacts solubility | Primary stock solution for in vitro studies |
| Methanol | Soluble (concentration unspecified) | Warming to 37°C with shaking recommended | Analytical applications, HPLC |
| Aqueous Buffers | Low (requires solubilization aids) | Use β-cyclodextrin or co-solvents for improvement | Cell culture media applications |
| Corn Oil | ≥2.5 mg/mL (3.02 mM) | Forms clear solution with 10% DMSO protocol | In vivo administration vehicle |
EsA exhibits high solubility in dimethyl sulfoxide (DMSO), making it the preferred solvent for preparing concentrated stock solutions. However, DMSO is hygroscopic, and water absorption during storage can significantly impact EsA solubility and stability over time. [1] [4] In methanol, EsA is soluble with potential application for analytical purposes, though specific concentration limits are not well-documented in the literature. For biological applications requiring aqueous solutions, EsA demonstrates limited solubility in plain buffers or cell culture media, necessitating optimization of solubilization protocols to maintain compound stability while ensuring physiological compatibility with in vitro systems. [1]
The molecular structure of EsA features a triterpenoid core with multiple hydroxyl groups and a complex glycosylation pattern, contributing to its amphiphilic nature as typical of saponin compounds. This structure explains both its surfactant properties and its solubility challenges in purely aqueous or non-polar environments. The carbohydrate moieties enhance water solubility to some extent, while the aglycone component contributes to membrane interaction capabilities. [2] This structural complexity necessitates careful consideration of solvent systems to maintain the compound's integrity while achieving sufficient concentration for experimental applications.
Protocol 1: Preparation of 100 mM DMSO Stock Solution
Protocol 2: Preparation of Serum-Stable Working Solution
EsA has demonstrated significant anti-inflammatory effects in multiple in vitro models, particularly in macrophages and microglial cells. The following protocol outlines a standard procedure for evaluating EsA's anti-inflammatory activity in LPS-stimulated macrophages:
Protocol 3: Anti-inflammatory Activity Assessment in Macrophages
EsA has shown antiviral potential against human coronaviruses, particularly through inhibition of viral attachment and penetration phases. The following protocol details assessment of its antiviral activity:
Protocol 4: Antiviral Activity Against Human Coronavirus OC43
The following diagram illustrates the recommended decision pathway for preparing and using this compound in in vitro studies:
Table 2: Storage Conditions for this compound Formulations
| Formulation | Temperature | Stability | Key Considerations |
|---|---|---|---|
| Powder | -20°C (desiccated) | >3 years | Protect from light and moisture; use desiccant |
| DMSO Stock | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles |
| DMSO Stock | -20°C | 1 month | Use airtight containers to prevent water absorption |
| Aqueous Working Solution | 4°C | <24 hours | Prepare fresh for each experiment |
EsA demonstrates optimal stability when stored as a powder at -20°C in desiccated conditions, protected from light. For DMSO stock solutions, long-term storage at -80°C is recommended, with aliquoting to minimize freeze-thaw cycles that can accelerate degradation. [1] [4] The potency retention should be verified periodically through analytical methods such as HPLC, particularly if unusual experimental results occur or if stocks have been stored for extended periods.
These application notes provide comprehensive protocols for handling this compound in in vitro research settings. The solubility characteristics of EsA necessitate careful planning of solvent systems, with DMSO serving as the primary solvent for stock solutions and appropriate solubilizing agents enabling aqueous applications. The biological protocols outlined for anti-inflammatory and antiviral assessments have been validated in published studies and can be adapted to investigate additional mechanisms of interest. By following these standardized methodologies, researchers can ensure reproducible dosing and reliable experimental outcomes when exploring the multifaceted pharmacological potential of this promising natural compound.
This compound (ES-A) is a triterpenoid saponin compound primarily isolated from the roots of Phytolacca esculenta, a perennial plant used in Traditional Chinese Medicine. [1] This natural product has attracted significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and antiproliferative effects against various cancer cell lines. [2] [1] [3] The chemical structure of ES-A has been identified as 3-O-[β-D-glucopyranosyl-(1,4)-β-D-xylopyranosyl] phytolaccagenin, with a molecular weight of 826.96 g/mol and the molecular formula C₄₂H₆₆O₁₆. [3] [4]
Research investigations have demonstrated that ES-A possesses a broad inhibitory effect on multiple pro-inflammatory molecules including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, IL-6, and prostaglandin E₂ (PGE₂), with comparatively lower toxicity than many synthetic anti-inflammatory agents. [3] [4] Additionally, studies have revealed that ES-A exhibits significant antiproliferative activity against various human cancer cell lines, including colorectal cancer cells (with IC₅₀ values ranging from 16-24 μM), through induction of G0/G1 cell cycle arrest and inhibition of colony formation and metastasis. [2] These multifaceted biological activities make ES-A a promising candidate for further pharmacological investigation and drug development.
This compound exhibits differential solubility in various solvents, which should be considered when preparing stock solutions for specific experimental applications. The solubility profile directly impacts bioavailability and experimental outcomes in different assay systems.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Storage Conditions |
|---|---|---|---|
| DMSO | Freely soluble | 100 mg/mL (120.92 mM) | -20°C, protect from light |
| Water | Soluble | 100 mg/mL | -20°C, short-term |
| Ethanol | Sparingly soluble | 2 mg/mL | -20°C, protect from light |
| In vivo formulations | Suspension in 0.5% CMC-Na | ≥5 mg/mL | Fresh preparation recommended |
For in vitro applications, DMSO is the preferred solvent due to its excellent solubilizing capacity for ES-A. Follow this standardized protocol:
Note: Hygroscopic DMSO can absorb atmospheric moisture, which may affect solubility and compound stability. Always use fresh DMSO containers and ensure proper sealing after use.
For experiments requiring minimal organic solvent:
For animal studies, ES-A can be administered as a suspension in appropriate vehicles:
This compound has been investigated in various experimental models, demonstrating diverse biological activities. The table below summarizes key research applications and corresponding experimental parameters.
Table 2: Experimental Applications of this compound
| Research Area | Model System | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Anti-inflammatory Activity | LPS-induced murine macrophage RAW 264.7 cells | 10-100 µM | Inhibition of TNF-α, IL-1β, IL-6, and PGE₂ secretion | [1] [3] |
| Acute Lung Injury | LPS-induced ALI mice model | 15-60 mg/kg/day | Reduction of pulmonary inflammation via NF-κB and protein kinase signaling pathways | [4] |
| Colorectal Cancer | HT-29, HCT-116, SW620 human colorectal cancer cells | IC₅₀: 16-24 µM | G0/G1 cell cycle arrest; 59% inhibition of colony formation at 24 µM | [2] |
| Premature Ovarian Failure | POF mouse model | 15-60 mg/day for 4 weeks | Restoration of normal ovarian histo-architecture and hormone levels | [4] |
| Anti-metastatic Activity | HT-29 colorectal cancer cells | 16-24 µM | 45% reduction in migration; 51% reduction in invasion | [2] |
| Radiation Dermatitis | Radiation-induced cutaneous toxicity model | 10-40 mg/kg | Reduction in severity of both early and late radiation-induced skin toxicity | [1] |
The antiproliferative activity of this compound can be evaluated using cell viability assays against various cancer cell lines. The mechanism involves cell cycle arrest at the G0/G1 phase and inhibition of colony formation capacity, ultimately leading to suppression of cancer cell proliferation. [2]
The antiproliferative efficacy of ES-A is demonstrated by dose-dependent reduction in cell viability and colony formation. Research findings indicate that ES-A treatment causes G0/G1 cell cycle arrest, with the percentage of G1 phase cells increasing from 22.68% in control to 54.23% at 16 μM concentration. [2]
Figure 1: Mechanism of Antiproliferative and Anti-metastatic Action of Esculentosides
The anti-inflammatory activity of this compound is mediated through multiple pathways, including inhibition of pro-inflammatory mediator production (TNF-α, IL-1β, IL-6, PGE₂), suppression of inflammatory signaling pathways (NF-κB, JNK), and modulation of macrophage activation. [1] [3] [4]
ES-A demonstrates dose-dependent inhibition of inflammatory mediators in both cellular and animal models. The anti-inflammatory effects are mediated through multiple pathways, including suppression of NF-κB activation and inhibition of COX-2 expression, leading to reduced PGE₂ production. [1] [3]
Figure 2: Anti-inflammatory Mechanism of this compound
This compound demonstrates a favorable safety profile in experimental models with relatively low toxicity compared to synthetic anti-inflammatory agents. However, researchers should note:
Table 3: Troubleshooting Common Issues with this compound Experiments
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor solubility in aqueous solutions | Low aqueous solubility of compound | Use minimal DMSO stock followed by dilution in assay buffer; ensure final DMSO concentration <0.5% |
| High background in cell viability assays | Compound precipitation | Centrifuge stock solution before use; filter-sterilize (0.2 μm) if necessary |
| Inconsistent results between experiments | Stock solution degradation | Use fresh aliquots; avoid repeated freeze-thaw cycles; verify concentration spectrophotometrically |
| Lack of dose response | Incorrect concentration calculations | Double-check stock solution preparation and dilution series; verify molecular weight calculations |
| High variability in replicates | Inconsistent cell seeding | Standardize cell counting method; ensure uniform distribution of cells in plates |
| Cytotoxicity in control cells | DMSO toxicity | Ensure final DMSO concentration does not exceed 0.1% in cell culture experiments |
This compound represents a promising natural compound with demonstrated anti-inflammatory and antiproliferative activities in various experimental models. The protocols outlined in this document provide standardized methods for preparing ES-A stock solutions and conducting key biological assays to evaluate its pharmacological properties. By following these detailed application notes, researchers can ensure reproducible and reliable results in their investigations of this biologically active saponin.
Future research directions should focus on further elucidating the molecular targets of ES-A, exploring its therapeutic potential in additional disease models, and conducting more comprehensive toxicological evaluations to establish its safety profile for potential clinical development.
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) represents a groundbreaking innovation in quantitative proteomics that has revolutionized the field since its development in the early 2000s. This powerful methodology employs isobaric chemical tags that covalently bind to the N-terminus and side chain amines of peptides from protein digests, allowing for multiplexed analysis of up to 8 samples simultaneously in a single experiment. The fundamental principle underlying iTRAQ involves mass-balanced tags that are indistinguishable during initial mass spectrometry analysis but yield distinct reporter ions during tandem mass spectrometry (MS/MS) fragmentation, enabling precise relative quantification of protein abundance across multiple experimental conditions [1].
This compound (EsA), a triterpenoid saponin primarily isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its diverse therapeutic properties. Research has demonstrated that EsA exhibits potent anti-inflammatory activities through suppression of pro-inflammatory mediators including iNOS, COX-2, and various cytokines (IL-1β, IL-6, IL-12, TNFα) in microglial cells. Additionally, it has shown anticancer potential against various cancer types, including colorectal cancer and breast cancer, through mechanisms involving cell cycle arrest and inhibition of metastasis. More recently, EsA has revealed neuroprotective effects in Alzheimer's disease models, positioning it as a promising candidate for therapeutic development against neurodegenerative disorders [2] [3] [4].
The integration of iTRAQ proteomics with EsA research provides an powerful methodological framework for comprehensively elucidating the systemic mechanisms of action and molecular targets of this multifaceted natural product, offering unprecedented insights into its therapeutic potential at the proteome level.
A groundbreaking investigation employed iTRAQ-based quantitative proteomics to unravel the neuroprotective mechanisms of this compound in Alzheimer's disease models. The experimental design utilized triple-transgenic 3×Tg-AD mice treated with two different doses of EsA (5 mg/kg and 10 mg/kg), with cerebral cortex tissues subjected to comprehensive proteomic analysis. This sophisticated approach identified substantial proteomic alterations in the AD mouse model, with proteomic comparisons revealing 250, 436, and 903 differentially expressed proteins (DEPs) in the three group pairs of AD/Wild-type (WT), AD+5 mg/kg EsA/AD, and AD+10 mg/kg EsA/AD, respectively. Crucially, researchers identified 28 DEPs common to all three group pairs, with 25 of these proteins showing reversed expression levels in the diseased group following treatment with both doses of EsA, suggesting a dose-responsive effect of the compound [4].
Bioinformatics analysis, including Gene Ontology (GO) enrichment and KEGG pathway mapping, revealed that these DEPs were predominantly associated with critical biological processes including cellular metabolism, synaptic function, apoptosis regulation, and learning and memory mechanisms. The iTRAQ data demonstrated that EsA treatment effectively restored the expression levels of several key proteins implicated in AD pathogenesis, including amyloid precursor protein (APP), cathepsin B (Cstb), 4-aminobutyrate aminotransferase (Abat), 3-phosphoinositide-dependent protein kinase-1 (PDK1), carnitine palmitoyltransferase 1 (Cpt1), and synaptotagmin 17 (Syt17). This normalization of protein expression patterns correlated with significant improvements in spatial learning and memory capabilities in the AD mouse models, providing compelling evidence for the therapeutic potential of EsA in neurodegenerative disorders [4].
Table 1: Key Proteins Modulated by this compound in Alzheimer's Disease Models
| Protein | Function | Expression in AD | Response to EsA | Biological Process |
|---|---|---|---|---|
| APP | Amyloid precursor protein | Increased | Normalized | Amyloid beta metabolism |
| Cathepsin B (Cstb) | Lysosomal protease | Dysregulated | Restored | Protein degradation |
| 4-aminobutyrate aminotransferase (Abat) | GABA metabolism | Altered | Normalized | Neurotransmitter regulation |
| PDK1 | Signaling kinase | Dysregulated | Restored | Cell survival signaling |
| Carnitine palmitoyltransferase 1 (Cpt1) | Mitochondrial enzyme | Impaired | Improved | Energy metabolism |
| Synaptotagmin 17 (Syt17) | Synaptic protein | Reduced | Enhanced | Synaptic function |
The foundation of successful iTRAQ proteomics lies in meticulous sample preparation, which begins with proper tissue homogenization and protein extraction. For cerebral cortex tissue analysis, samples should be homogenized in appropriate lysis buffer. The extracted proteins must then be quantified using reliable methods such as the Bio-Rad DC protein assay or bicinchoninic acid (BCA) assay to ensure accurate measurements before proceeding with the iTRAQ labeling workflow [5] [6].
The subsequent protein digestion process follows these critical steps:
Reduction and Alkylation: Add 50 mM TCEP (tris(2-carboxyethyl)phosphine) to denatured proteins and incubate for 1 hour at 60°C to break disulfide bonds. After cooling to room temperature, alkylate the reduced proteins with 15 mM iodoacetamide (IAA) for 30 minutes in the dark to prevent reformation of disulfide bonds [5].
Digestion and Peptide Cleanup: Employ trypsin digestion at a ratio of 1:50 (enzyme:protein) with incubation for 16 hours at 37°C to achieve complete protein digestion. Following digestion, purify the resulting peptides using Strata-X C18 columns, activating first with methanol and equilibrating with 0.1% formic acid before sample loading. Elute peptides with 0.1% formic acid containing 80% acetonitrile, then concentrate using a vacuum concentrator [6].
The core iTRAQ labeling process involves resuspending dried peptides in 20 μL of 0.5 M triethylammonium bicarbonate (TEAB) and labeling with the appropriate iTRAQ reagents according to the manufacturer's instructions. The typical labeling reaction proceeds for 2 hours at room temperature, after which the labeled samples are pooled together for subsequent fractionation [6]. To manage sample complexity, implement high-pH reverse-phase fractionation using an HPLC system with an extended gradient (e.g., 90-minute gradient of 2-30% buffer B) to achieve optimal peptide separation. Buffer A typically consists of 0.1% formic acid, 5% acetonitrile, while buffer B contains 0.1% formic acid in deionized water, 95% acetonitrile [6] [1].
Table 2: iTRAQ Experimental Design for EsA Alzheimer's Study
| Sample Type | iTRAQ Label | Biological Replicates | Treatment Conditions |
|---|---|---|---|
| Wild-type control | 113 | 3-6 | Vehicle treatment |
| AD model | 114 | 3-6 | Vehicle treatment |
| AD + EsA 5 mg/kg | 115 | 3-6 | Low-dose EsA |
| AD + EsA 10 mg/kg | 116 | 3-6 | High-dose EsA |
For iTRAQ-based proteomic analysis, employ an LC-ESI-MS/MS system such as the AB SCIEX nanoLC-MS/MS (Triple TOF 5600 plus). Chromatograph samples using a 90-minute gradient after direct injection onto a 20 μm PicoFrit emitter packed to 12 cm with a Magic C18 AQ 3 μm 120 Å stationary phase. Collect MS1 spectra in the range of 350-1500 m/z for 250 ms, then select the 20 most intense precursors with charge states of 2-5 for fragmentation. Collect MS2 spectra in the range of 50-2000 m/z for 100 ms, implementing precursor ion exclusion from reselection for 15 seconds to enhance proteome coverage [6].
Process the raw MS/MS data using specialized software such as ProteinPilot Software v4.5 with the Paragon algorithm, searching against appropriate species-specific databases. Set identification parameters to include at least one unique peptide per protein with an unused value greater than 1.3. Implement false discovery rate (FDR) calculation using an automatic decoy database search strategy with PSPEP algorithm to ensure data reliability. For quantitative analysis, apply a 1.5-fold change threshold with a p-value less than 0.05 as criteria for identifying statistically significant differentially abundant proteins [6] [7].
The iTRAQ-based proteomic analysis of EsA treatment in Alzheimer's disease models has revealed multi-faceted effects on critical cellular pathways. Through integrated bioinformatics analysis, researchers have identified several key processes significantly modulated by EsA treatment, including metabolic pathways, synaptic signaling, apoptosis regulation, and mitochondrial function. The experimental evidence indicates that EsA exerts its neuroprotective effects not through a single target but via systemic modulation of interconnected protein networks, highlighting the value of proteomic approaches in elucidating complex mechanisms of natural products [4].
Beyond its applications in neuroscience, iTRAQ proteomics has also been employed to investigate the anticancer mechanisms of EsA in colorectal cancer models. These studies demonstrated that EsA inhibits cancer cell proliferation by inducing G0/G1 cell cycle arrest, with the percentage of G1 phase cells increasing from 22.68% in controls to 54.23% at 16 μM EsA concentration. Additionally, EsA treatment resulted in significant inhibition of colony formation (59% reduction at 24 μM) and impaired cancer cell migration and invasion, with treated cells showing 45% and 51% reductions in migration and invasion capabilities respectively compared to untreated controls. These pleiotropic effects underscore the broad therapeutic potential of EsA across multiple disease contexts [3].
The following diagram illustrates the complete iTRAQ experimental workflow for EsA research, from sample preparation to data analysis:
Diagram 1: Comprehensive iTRAQ Experimental Workflow for this compound Research
The molecular pathways affected by EsA treatment represent a complex network of interacting proteins and biological processes. The following diagram illustrates the key signaling pathways modulated by EsA in Alzheimer's disease models, based on proteomic findings:
Diagram 2: Key Signaling Pathways Modulated by this compound in Alzheimer's Disease Models
Successful implementation of iTRAQ proteomics for EsA research requires careful experimental planning and consideration of several technical factors. The multiplexing capacity of iTRAQ (4-plex or 8-plex) enables simultaneous analysis of multiple samples, significantly reducing instrumental runtime and experimental variability. However, this advantage must be balanced against potential ratio compression effects caused by co-fragmentation of similar peptides, which can lead to underestimation of true expression differences, particularly in complex biological samples. To mitigate this issue, implement extensive fractionation (typically 20-60 fractions depending on sample complexity) prior to MS analysis to reduce sample complexity and improve quantification accuracy [1] [8].
When designing iTRAQ experiments for EsA research, incorporate appropriate controls and replicates to ensure statistical robustness. Include biological replicates (typically 3-6 per condition) to account for natural variation and enable proper statistical testing. Additionally, implement technical replicates to assess analytical variability and include reference samples or pooled standards to normalize across different iTRAQ sets when analyzing large sample numbers. For EsA dose-response studies, include multiple concentration points (e.g., 5 mg/kg and 10 mg/kg as used in the AD study) to identify dose-dependent effects and establish potential therapeutic windows [4] [6].
iTRAQ versus other quantitative proteomic methods:
Table 3: Comparison of iTRAQ with Other Quantitative Proteomic Techniques
| Parameter | iTRAQ | TMT | Label-Free | SILAC |
|---|---|---|---|---|
| Multiplexing Capacity | 4-8 samples | 6-16 samples | Unlimited | 2-3 samples |
| Sample Throughput | High | High | Medium | Low |
| Quantification Accuracy | High | High | Medium | High |
| Labeling Efficiency | High (amines) | High (amines) | Not applicable | Medium (metabolic) |
| Cost Considerations | Moderate | Moderate-High | Low | Low-Moderate |
| Best Applications | Comparative studies with moderate sample numbers | Large cohort studies | Discovery studies with many samples | Cell culture studies |
The integration of iTRAQ-based quantitative proteomics with this compound research has provided unprecedented insights into the molecular mechanisms and therapeutic potential of this promising natural compound. The comprehensive proteomic analyses have revealed that EsA exerts multi-target effects on critical biological processes, particularly in the context of Alzheimer's disease, where it demonstrates significant neuroprotective properties through modulation of proteins involved in metabolism, synaptic function, and apoptosis regulation. The detailed protocols and application notes presented herein provide a robust methodological framework for implementing iTRAQ technology in natural product research, enabling systematic investigation of complex pharmacological actions at the proteome level [4].
Looking forward, several emerging technologies and approaches promise to further enhance our understanding of EsA's mechanisms. The continued evolution of mass spectrometry instrumentation with improved sensitivity, speed, and resolution will enable deeper proteome coverage and more accurate quantification. Integration of iTRAQ proteomics with other multi-omics approaches (transcriptomics, metabolomics) will provide a more comprehensive systems-level understanding of EsA's effects. Furthermore, application of advanced iTRAQ methodologies to EsA research in other disease contexts, particularly inflammation and cancer, will help elucidate context-specific mechanisms and expand potential therapeutic applications. As these technologies continue to advance, they will undoubtedly uncover new dimensions of EsA pharmacology and accelerate its development as a promising therapeutic agent for various human diseases [1] [2].
While a dedicated protocol is absent, IHC is effectively used to demonstrate EsA's mechanism of action, particularly its effect on the NF-κB p65 subunit.
The methodology can be summarized in the following workflow. Specific details like antibody clones and dilutions were not fully detailed in the available studies and would require optimization.
The table below summarizes the critical in vivo experimental parameters from a study investigating EsA in a rat model of ulcerative colitis, which provides context for the IHC work [1].
| Parameter | Specification | Notes |
|---|---|---|
| Animal Model | Male Wistar rats (180-200 g) | 32 rats randomly divided into 4 groups [1] |
| Disease Induction | TNBS (100 mg/kg in 50% ethanol) administered intrarectally | Sham group received saline [1] |
| EsA Treatment | 10 mg/kg, intraperitoneal injection | Administered immediately after model induction and continued for 10 days [1] |
| Tissue Collection | Colon tissue | Collected after euthanasia; specific fixation details for IHC not provided but standard is 4% PFA [1] |
To establish a robust IHC protocol for your research, consider the following steps:
The lack of a detailed protocol in the search results indicates that IHC is often used as a confirmatory technique in EsA studies rather than the primary focus. You may need to adapt general IHC protocols for your specific tissue and target. The most reliable approach is to use the methodological description from the cited study [1] as a framework and fill in the technical details through standard IHC optimization practices.
Esculentoside A (EsA), a triterpene saponin isolated from Phytolacca esculenta, has emerged as a compound of significant pharmacological interest due to its potent anti-inflammatory and anticancer properties. Recent research has illuminated its profound effects on programmed cell death across various disease models, positioning it as a promising candidate for therapeutic development. The molecular mechanisms through which EsA modulates apoptosis involve complex interactions with key cell signaling pathways and apoptotic regulators, necessitating rigorous methodological approaches for comprehensive characterization. Flow cytometry has proven indispensable in these investigations, enabling multiparametric analysis of apoptotic processes with exceptional precision and statistical robustness.
The significance of apoptosis induction in therapeutic contexts cannot be overstated, particularly for conditions characterized by dysregulated cell survival such as cancer and chronic inflammatory diseases. EsA has demonstrated dose-dependent efficacy in promoting apoptotic cell death across multiple cancer cell lines while paradoxically attenuating inappropriate apoptosis in inflammatory models, highlighting its bidirectional therapeutic potential. This document provides detailed methodological protocols and analytical frameworks for investigating EsA-mediated apoptosis modulation, offering researchers standardized approaches to elucidate its complex mechanisms of action. The application notes herein synthesize findings from recent peer-reviewed studies and provide technical protocols optimized for assessing EsA's effects on cellular viability and death pathways.
A comprehensive analysis of recent experimental findings reveals consistent patterns in EsA-mediated apoptosis across diverse cell models. The compound demonstrates remarkable potency in neoplastic cells while exhibiting protective antiapoptotic effects in specific inflammatory contexts, highlighting its therapeutic versatility. The tabulated data below summarizes key quantitative relationships between EsA exposure and apoptotic outcomes, providing researchers with benchmark values for experimental design and result interpretation.
Table 1: Apoptotic Effects of this compound Across Experimental Models
| Cell Type | Experimental Model | EsA Concentration | Key Apoptotic Findings | Regulatory Proteins | Citation |
|---|---|---|---|---|---|
| Breast CSCs | In vitro culture | Not specified | Significant apoptosis induction; reduced mammosphere formation | Bax ↑; Bcl-2 ↓; cleaved caspase-3 ↑ | [1] |
| Colorectal cancer cells (HT-29) | In vitro culture | 16-24 μM IC₅₀ | G0/G1 cell cycle arrest; inhibited colony formation | Cell cycle arrest | [2] |
| Intestinal smooth muscle cells | LPS-induced inflammation | Not specified | Attenuated LPS-induced apoptosis | Bax ↓; Bcl-2 ↑; cleaved caspase-3 ↓ | [3] [4] |
| Hepatocytes | CCl₄-induced injury | 1.25-10 mg/L | No significant effect on apoptosis | No change in Bax, caspase-3 | [5] |
The concentration-dependent relationship between EsA exposure and apoptotic response follows a biphasic pattern that correlates with cell type and context. In cancer models, EsA consistently induces mitochondrial-mediated apoptosis characterized by Bax upregulation, Bcl-2 downregulation, and caspase-3 activation. Conversely, in non-transformed cells under inflammatory stress, EsA exhibits cytoprotective properties through reciprocal modulation of these same regulators. This dichotomy underscores the importance of contextual factors in experimental design and data interpretation when working with this compound.
Table 2: Temporal Dynamics of EsA-Mediated Apoptotic Signaling
| Time Post-Exposure | Early Events (0-6h) | Intermediate Events (6-24h) | Late Events (>24h) |
|---|---|---|---|
| Membrane alterations | Phosphatidylserine externalization (Annexin V+) | Loss of membrane integrity (PI+) | Complete membrane disintegration |
| Mitochondrial changes | JC-1 aggregation shift; ΔΨm dissipation | Cytochrome c release | Complete metabolic collapse |
| Protease activation | Initiator caspase activation | Executioner caspase cleavage (caspase-3) | Widespread substrate degradation |
| Nuclear events | Chromatin condensation | DNA fragmentation (TUNEL+) | Nuclear fragmentation |
The mechanistic basis for EsA's apoptotic effects involves coordinated modulation of multiple signaling cascades that converge on core apoptotic machinery. The complex interplay between these pathways explains the context-dependent outcomes observed in different experimental models and provides insight into EsA's therapeutic potential.
The diagram above illustrates the three primary pathways through which EsA modulates apoptotic processes: (1) IL-6/STAT3 signaling inhibition in cancer stem cells, (2) NF-κB pathway suppression in inflammatory contexts, and (3) direct regulation of Bcl-2 family proteins leading to mitochondrial apoptosis. The tissue-specific outcomes arise from differential engagement of these pathways based on cellular context and disease state.
In cancer models, EsA primarily acts through IL-6/STAT3 pathway inhibition, reducing expression of stemness factors (ALDH1A1, Sox2, Oct4) and promoting mitochondrial apoptosis [1]. This is characterized by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation. In inflammatory models such as ulcerative colitis, EsA's anti-apoptotic effects are mediated through NF-κB translocation inhibition, reducing pro-inflammatory cytokine production (TNF-α, IL-6) and attenuating stress-induced apoptosis [3] [4]. The regulatory duality of EsA presents unique opportunities for therapeutic applications but necessitates careful model selection and pathway analysis in experimental design.
The robust flow cytometry protocols outlined in this document enable precise quantification of EsA's apoptotic effects across diverse research contexts. These methodologies support several promising research applications:
The methodological approaches detailed in this document provide a standardized framework for evaluating EsA's complex effects on cell survival and death. As research in this area advances, these protocols will facilitate direct comparison of findings across laboratories and experimental systems, accelerating the translation of basic research into therapeutic applications.
Esculentoside A (EsA), a primary active saponin extracted from Phytolacca esculenta, exhibits potent anti-inflammatory and immunomodulatory effects. Recent research has explored its potential in treating ulcerative colitis (UC), a chronic inflammatory bowel disease. Western blot analysis has been pivotal in elucidating EsA's mechanisms of action, particularly its modulation of apoptosis-related proteins and the NF-κB signaling pathway in colonic smooth muscle cells (SMCs) and in vivo rat models [1]. These notes summarize key experimental data, provide detailed protocols, and visualize signaling pathways to facilitate research and drug development efforts.
Western blot studies demonstrate that EsA significantly counteracts LPS-induced apoptosis and inflammation in rat colonic SMCs and in a TNBS-induced rat UC model. The table below summarizes the quantitative changes in key protein expression levels as determined by Western blot analysis [1].
Table 1: Effect of EsA on Protein Expression in In Vitro and In Vivo UC Models
| Protein Target | Role in Pathway | In Vitro (LPS-induced SMCs) | In Vivo (TNBS-induced Rat Model) |
|---|---|---|---|
| Bax | Pro-apoptotic | Down-regulated by EsA | Down-regulated by EsA |
| Bcl-2 | Anti-apoptotic | Up-regulated by EsA | Up-regulated by EsA |
| Cleaved Caspase-3 | Apoptosis Executioner | Down-regulated by EsA | Down-regulated by EsA |
| NF-κB p65 | Master Inflammation Regulator | Activation (Nuclear Translocation) decreased by EsA | Not explicitly measured via WB in provided text |
| IL-6 & TNF-α | Inflammatory Cytokines | Secretion decreased by EsA (measured via ELISA) | Serum levels decreased by EsA (measured via ELISA) |
This protocol integrates standard procedures from commercial guides with specific methodologies from EsA research for detecting apoptosis and inflammation markers [1] [2] [3].
The following diagram illustrates the proposed mechanism by which EsA attenuates apoptosis and inflammation in ulcerative colitis, based on Western blot findings, and summarizes the experimental workflow.
Western blot analysis is crucial for validating EsA's therapeutic mechanisms. The data show that EsA exerts its effects by modulating the Bax/Bcl-2 ratio, thereby inhibiting the mitochondrial apoptosis pathway and reducing cleaved caspase-3 [1]. Concurrently, EsA suppresses the NF-κB pathway, decreasing the production of pro-inflammatory cytokines like IL-6 and TNF-α [1]. These findings position EsA as a promising multi-target drug candidate for UC treatment.
This document provides application notes and a detailed protocol for Western blot analysis of this compound. The summarized data and visualized pathways offer a clear reference for researchers to investigate EsA's mechanisms and apply these methods in drug development for inflammatory bowel diseases.
A central finding from the literature is that Esculentoside A (EsA) demonstrates both hepatoprotective and hepatotoxic properties, with the outcome heavily dependent on the experimental context, including the model of injury and the dosage used.
The table below summarizes the key mechanisms involved in each scenario:
| Effect Type | Key Signaling Pathways | Cellular Processes & Biomarkers | Experimental Model | Citations |
|---|---|---|---|---|
| Hepatoprotective | AMPK/Akt/GSK3β → Nrf2 activation [1] [2] | ↑ Cell viability; ↓ ROS & GSH depletion; ↓ JNK phosphorylation; ↓ AST/ALT [1] [2] | APAP-induced toxicity (in vivo & in vitro) [1] [2] | |
| Hepatoprotective | PPAR-γ/NF-κB/ERK [3] [4] | ↓ TNF-α, IL-1β, IL-6; ↓ MDA; ↑ GSH-Px; ↓ F4/80 & CD11b [3] [4] | CCl₄ & GalN/LPS-induced injury (in vivo) [3] [4] | |
| Hepatoprotective | AMPK pathway activation [5] | ↓ Lipid accumulation; ↓ ROS; ↑ SOD; ↓ AST/ALT [5] | Ethanol-induced steatosis (in vitro) [5] | |
| Hepatotoxic | Oxidative stress & energy metabolism disruption [6] | Activates inflammation & apoptosis; Alters glycerophospholipid & tryptophan metabolism [6] | Rat model (in vivo) [6] |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the experimental data.
| Protocol Aspect | Hepatoprotective Studies | Hepatotoxicity Study |
|---|---|---|
| Cell Line | HepG2 (human hepatoma) [1] [2]; AML-12 (mouse hepatocyte) [5]; LO2 (human hepatocyte) [3] [4] | Not specified in hepatotoxicity study [6] |
| Toxin & Exposure | APAP (15 mM) [1] [2]; H₂O₂ (300 μM) [1]; Ethanol (EtOH) [5]; CCl₄ [3] [4] | Not applicable |
| EsA Pre-treatment | 18 μM (for APAP/H₂O₂) [1]; 5 mg/L (for CCl₄) [3] [4]; Various concentrations (for EtOH) [5] | Not applicable |
| Key Assays | MTT/Cell viability, GSH/GSSG, ROS assay, Western Blot (p-AMPK, p-Akt, Nrf2, etc.) [1] [2] [5] | UPLC-Q-TOF/MS metabolomics, network toxicology analysis [6] |
| Protocol Aspect | Hepatoprotective Studies | Hepatotoxicity Study |
|---|---|---|
| Animal | Mice [1] [3] [4] | Rats [6] |
| Liver Injury Model | APAP overdose [1] [2]; CCl₄ injection; GalN/LPS injection [3] [4] | EsA administration alone [6] |
| EsA Treatment | 5 mg/kg (i.p., for CCl₄ model) [3] [4]; Doses up to 60 mg/kg (for other models) [7] | Not fully specified (relied on metabolomics) [6] |
| Key Endpoints | Serum ALT/AST, Liver histopathology (H&E), GSH levels, Western Blot, Cytokine measurements (TNF-α, IL-6) [1] [3] [4] | Plasma metabolomics, ALT/AST, Histopathology, Network toxicology [6] |
The AMPK/Akt/GSK3β pathway is a crucial mechanism for EsA's hepatoprotective effect against acetaminophen (APAP) toxicity. The diagram below illustrates this pathway and the context of hepatotoxicity.
Q1: How can I explain the dual nature of EsA in my research reports or publications? A1: It is critical to frame this not as a contradiction but as a context-dependent property. You should clearly state:
Q2: The results from my cell culture assays are inconsistent. What could be the reason? A2: Inconsistencies often arise from methodological variations. Please verify the following:
Q3: What are the critical safety considerations for designing in vivo studies with EsA? A3: Based on the current literature, the primary consideration is dose selection.
This compound (EsA) is a saponin isolated from the root of Phytolacca esculenta [1]. Research indicates it possesses significant anti-inflammatory and antioxidant properties, which contribute to its protective effects in models of organ injury, rather than direct cytotoxic effects on healthy cells [1] [2].
The table below summarizes the primary types of cytotoxicity assays mentioned in the search results.
| Assay Type | Measured Parameter | Key Markers/Dyes |
|---|---|---|
| Membrane Integrity [4] [3] | Loss of cell membrane integrity (hallmark of cell death) | Lactate dehydrogenase (LDH) release, DNA-binding dyes (Propidium iodide, Incucyte Cytotox Dyes) [4] [3]. |
| Metabolic Activity [3] | Changes in cellular metabolism (indicator of cell viability) | Tetrazolium reduction (MTT, MTS assays), Resazurin reduction (AlamarBlue assay), ATP detection [3]. |
| Image-Based Live-Cell Analysis [4] | Kinetic, real-time quantification of cell death and morphological changes | Incucyte Cytotox Dyes combined with automated image analysis [4]. |
This is a common method used to evaluate compound toxicity on cell lines. The following protocol is adapted from general cytotoxicity assay guidelines [3].
Objective: To evaluate the potential cytotoxic effect of EsA on a normal human cell line (e.g., HEK293).
Principle: Live cells with active metabolism reduce the yellow MTT tetrazolium salt to violet, insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells [3].
Materials & Reagents:
Procedure:
Day 1: Cell Seeding
Day 2: Compound Treatment
Day 3: MTT Incubation and Measurement
Data Analysis: The cell viability percentage is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined from the dose-response curve.
Given the limited specific data on EsA, here are some general considerations for cytotoxicity assays.
| Question | Answer & Guidance |
|---|---|
| What are key controls for my EsA assay? | Always include an untreated cell control (vehicle only), a medium-only background control, and a positive control for cell death (e.g., a known cytotoxic agent like Camptothecin) [3]. |
| My assay shows high background. What could be wrong? | High background can be caused by components in the culture medium (like serum or phenol red) reacting with the assay reagents. Run a control with medium and MTT reagent (no cells) and subtract this background value from your sample readings [3]. |
| The formazan crystals are not dissolving properly. | After adding the MTT solvent, pipetting up and down or extending the shaking time can help fully dissolve the crystals. Ensure the solvent recipe is correctly prepared [3]. |
The following diagram illustrates the proposed mechanism by which this compound (EsA) exerts its protective effects against cytotoxicity, based on the research provided [1]. This can help in understanding its non-cytotoxic nature and designing related experiments.
The diagram shows that EsA does not directly cause cell damage. Instead, it upregulates PPAR-γ, which subsequently inhibits the NF-κB and ERK signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby alleviating inflammation and oxidative stress that would otherwise lead to cell damage [1].
The following table summarizes key safety and handling information for Esculentoside A from its Material Safety Data Sheet (MSDS) [1].
| Property / Aspect | Specification / Guideline |
|---|---|
| CAS No. | 65497-07-6 [1] |
| Molecular Formula | C42H66O16 [1] |
| Appearance | Solid [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1] |
| Recommended Storage | -20°C (powder) or -80°C (in solvent) [1] |
| Precautionary Measures | Avoid inhalation and contact with skin and eyes. Use only in areas with appropriate exhaust ventilation. Avoid dust formation. [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. [1] |
Here is a summary of quantitative data and methodologies from recent research on EsA's bioactivity.
This data is from a 2023 study investigating the antiproliferative effects of EsA [2].
| Cell Line | IC50 Value | Key Experimental Findings |
|---|---|---|
| HT-29 | 16 µM | Induced G0/G1 cell cycle arrest (54.23% of cells in G1 phase vs. 22.68% in control); inhibited colony formation by 59% [2]. |
| HCT-116 | ~20-24 µM (estimated from graph) | Dose-dependent inhibition of cell proliferation [2]. |
| SW620 | ~20-24 µM (estimated from graph) | Dose-dependent inhibition of cell proliferation [2]. |
| General Findings | \ | Migration and invasion of HT-29 cells were significantly reduced by 45% and 51%, respectively [2]. |
Experimental Protocol: Cell Viability Assay (CCK-8) [2]
A 2021 study explored EsA's activity against HCoV-OC43 coronavirus and its potential mechanism against SARS-CoV-2 [3].
| Assay Type | Virus / Target | Key Findings |
|---|---|---|
| In Vitro Antiviral | HCoV-OC43 | EsA (at 5, 10, 20 µg/mL) inhibited the virus during the attachment and penetration stage [3]. |
| Computational Study | SARS-CoV-2 Spike Protein | Molecular docking and dynamics simulations showed EsA has a strong and stable binding affinity with the spike protein, suggesting it may block interaction with the ACE2 receptor [3]. |
Experimental Protocol: Antiviral Activity Assay [3]
Q1: What is a suitable solvent for preparing EsA stock solutions? A1: Based on the literature, EsA has been dissolved in saline with a low concentration of detergent (0.5% Tween 80) for in vivo and in vitro experiments [3]. For in vitro cell culture, it is common practice to use DMSO for stock solutions. Key considerations:
Q2: We are observing cytotoxicity in our control groups. What could be the cause? A2: If unexpected cytotoxicity occurs, consider these factors:
Q3: The experimental results for EsA's bioactivity are inconsistent. How can we improve reproducibility? A3: To enhance reproducibility:
The diagram below outlines a general decision-making workflow for evaluating EsA activity and addressing common issues in the lab.
The table below summarizes the core experimental findings on the dose-dependent effects of Esculentoside A across different biological contexts.
| Disease Model/System | Observed Dose-Dependent Effects | Key Quantitative Data (with Dosage) | Primary Signaling Pathways Involved |
|---|
| Colorectal Cancer (In vitro) [1] | • Inhibited cell proliferation • Induced G0/G1 cell cycle arrest • Suppressed colony formation • Reduced cell migration & invasion | • IC~50~: 16-24 μM (across cell lines) • G1 phase cells: 22.68% (control) → 54.23% (16 μM) • Colony formation inhibition: 59% (at 24 μM) • Migration/Invasion: ~45-51% higher in control vs. treated | IL-6/STAT3 signaling blockade [1] | | Ulcerative Colitis (In vivo-Rat) [2] | • Attenuated apoptosis of colonic smooth muscle cells • Reduced pro-inflammatory cytokine levels • Improved colon injury score | • Dosage: 20 mg/kg (intraperitoneal) • Down-regulated: Bax, Cleaved Caspase-3 • Up-regulated: Bcl-2 • Inhibited NF-κB nuclear translocation | NF-κB signaling pathway [2] | | Alcoholic Fatty Liver Disease (In vitro) [3] | • Reduced ethanol-induced lipid accumulation • Attenuated oxidative stress | • Dosages tested: 2.5, 5, 10 μM • Decreased: Triglycerides (TG), Reactive Oxygen Species (ROS), ALT, AST • Increased: Superoxide Dismutase (SOD) activity | AMPK pathway activation [3] | | Sepsis-Induced AKI (In vivo-Rat) [4] | • Improved survival rate • Lowered kidney damage score & renal function markers (BUN, CR) • Suppressed pro-inflammatory cytokines & oxidative stress | • Dosages: 2.5, 5, 10 mg/kg (intraperitoneal) • Survival: Dose-dependent improvement (10 mg/kg comparable to dexamethasone) • Decreased: TNF-α, IL-1β, IL-6, Malondialdehyde (MDA) | HMGB1/TLR4/NF-κB pathway inhibition [4] | | Acute Lung Injury (In vivo-Mouse) [5] | • Reduced lung wet/dry weight ratio • Decreased inflammatory cell count in BALF • Lowered TNF-α & IL-6 levels in BALF | • Dosage: 4, 8, 16 mg/kg (intraperitoneal, 1 hr before LPS) • Significant, dose-dependent reduction in all measured parameters | Inhibition of NF-κB & MAPK (p38/ERK) pathways [5] |
Here are detailed methodologies for key experiments that demonstrated EsA's dose-dependent effects, compiled from the research.
This protocol is used to determine IC~50~ values, as in the colorectal cancer study.
This assay tests the long-term proliferative capacity of cells after EsA treatment.
This protocol determines the distribution of cells in different cell cycle phases.
This model evaluates the therapeutic effect of EsA on colitis in live animals.
The therapeutic effects of this compound are largely mediated through the modulation of key inflammatory and metabolic signaling pathways. The following diagram illustrates the primary mechanisms identified in the research.
Q1: The anti-proliferative effect of EsA on my cancer cell lines is inconsistent. What could be the reason?
Q2: I am observing high toxicity in my animal models at doses reported in literature. How can I mitigate this?
Q3: How can I confirm that EsA is working through the NF-κB pathway in my inflammation model?
For optimal stability, adhere to the following storage and handling guidelines for Esculentoside A.
| Parameter | Specification | Source / Additional Context |
|---|---|---|
| Appearance | Solid; White to off-white | [1] |
| CAS No. | 65497-07-6 | [1] [2] |
| Molecular Formula | C42H66O16 | [1] [2] |
| Molecular Weight | 826.96 g/mol | [1] [2] |
| Recommended Storage (Powder) | -20°C | [1] [2] |
| Recommended Storage (Solution) | -80°C (6 months); -20°C (1 month) | [1] |
| Solubility (in DMSO) | 100 mg/mL (120.92 mM) | [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | [2] |
Here are solutions to common problems you might encounter when working with this compound.
| Problem | Possible Cause | Solution & Preventive Measures |
|---|---|---|
| Low solubility | Improper solvent or storage | Use newly opened, hygroscopic DMSO for reconstitution. [1] |
| Precipitation in solution | Storage temperature too high, prolonged storage | Store stock solutions at -80°C (use within 6 months) or -20°C (use within 1 month). Avoid repeated freeze-thaw cycles. [1] |
| Suspected degradation / loss of activity | Exposure to incompatible conditions; extended storage beyond recommendations | Prepare fresh solutions frequently. Avoid contact with strong acids, alkalis, or oxidizers. [1] [2] |
| Handling & safety concerns | Substance is harmful if swallowed and very toxic to aquatic life. | Wear safety goggles, gloves, and impervious clothing. Use in a well-ventilated area. Avoid release to the environment. [2] |
While specific degradation kinetics for EsA were not located, you can adapt established protocols from pharmaceutical stability testing to study it.
1. Forced Degradation Studies This method involves stressing the compound under various controlled conditions to simulate long-term stability and identify degradation products. [3]
2. Developing a Stability-Indicating HPLC Method A robust analytical method is crucial for monitoring the stability of your EsA solutions. [3]
Please be aware of the following safety information:
The table below summarizes the core analytical techniques and key parameters used in EsA research for metabolite identification and quantification.
| Analysis Type / Metabolite | Technique | Key Instrumentation | Sample Type | Critical Parameters / Findings | Citation |
|---|
| Esculentoside A (EsA) Pharmacokinetics | Quantitative LC-MS/MS | LCQ Fleet ion-trap MS; Varian 1200L triple quadrupole MS | Dog Plasma | LLOQ: 5 ng/mL Extraction: n-butanol LLE (>75% recovery) Mobile Phase: Methanol/water with acetic acid Analysis Time: 5 min | [1] | | EsA-induced Hepatotoxicity | Non-targeted Metabolomics | UPLC-Q-TOF/MS | Rat Plasma | Identified 16 biomarkers (e.g., 5-hydroxykynurenamine, N-acetylserotonin, palmitic acid) Perturbed Pathways: Glycerophospholipid metabolism, Tryptophan metabolism, HIF-1, TNF, and IL-17 signaling pathways. | [2] | | Holistic Efficacy of Herbal Medicine | Metabonomics | UPLC-Q-TOF-MS | Rat Serum & Urine | Multivariate statistical analysis (PLS-DA, OPLS-DA) to identify 33 endogenous metabolites and related pathways (Nicotinate/nicotinamide metabolism, TCA cycle, Purine metabolism). | [3] |
This method is validated for determining EsA concentration in beagle dog plasma for pharmacokinetic studies [1].
This non-targeted approach is used to discover metabolic changes induced by EsA, such as in hepatotoxicity studies [2].
Issue: Poor peak shape or sensitivity for EsA in LC-MS analysis.
Issue: UPLC-Q-TOF data shows too much background noise or poor reproducibility.
Issue: Interpreting complex metabolomics data to find relevant biomarkers.
Research indicates that EsA's effects are mediated through the modulation of key inflammatory signaling pathways and metabolic processes. The following diagram illustrates the primary molecular mechanisms identified.
The molecular interplay diagram shows that EsA's primary beneficial actions are through suppression of NF-κB, MAPK, and NLRP3 pathways, reducing inflammation [4] [5]. A critical adverse action is the induction of metabolic disruption that can lead to hepatotoxicity [2].
A pivotal study using UPLC-Q-TOF/MS and network toxicology revealed that EsA can induce hepatotoxicity in rats. The mechanism is linked to the activation of oxidative stress, energy metabolism disorders, inflammation, and apoptosis. Researchers should carefully monitor these parameters in pre-clinical and drug development studies [2].
The table below summarizes the key mechanisms by which Esculentoside A reduces oxidative stress and the supporting quantitative evidence from various experimental models.
| Experimental Model/Cell Type | Key Findings Related to Oxidative Stress | Mechanisms and Pathways Involved | Quantitative Data/IC₅₀ |
|---|---|---|---|
| Ethanol-induced AFLD (AML-12 mouse hepatocytes) [1] | Reduced EtOH-induced ROS; increased SOD activity; inhibited lipid accumulation. | Activation of the AMPK pathway. | Cell viability restored; significant reduction in lipid accumulation and ROS at tested concentrations (10, 20, 40 μM). |
| Acetaminophen-induced Liver Injury (Mouse Model) [1] | Enhanced cell survival; increased antioxidant capacity. | Activation of Nrf2 via the AMPK/Akt/GSK3β pathway. | Pre-treatment with EsA (20 mg/kg, i.p.) significantly lowered serum ALT and AST levels. |
| CCl₄-induced Acute Liver Injury (Mouse Model & LO2 cells) [2] | Prevented histopathological damage; decreased TNF-α, IL-1β, IL-6; reduced MDA release; increased GSH-Px activity. | Inhibition of NF-κB and ERK pathways; upregulation of PPAR-γ. | EsA (5 mg/kg, i.p.) significantly decreased levels of AST and ALT. In vitro, EsA (5 mg/L) reduced TNF-α levels and cell death rate. |
| LPS-activated Microglia (BV2 cells) [3] | Attenuated production of NO, PGE2, and ROS. | Inhibition of NF-κB translocation and MAPK (ERK, p38, JNK) phosphorylation; suppression of NLRP3 inflammasome. | Effective at concentrations of 6, 12, and 24 μM; no cytotoxicity observed at these doses. |
| Colorectal Cancer Cells (HT-29, HCT-116, SW620) [4] | Induced anti-proliferative effects. | G0/G1 cell cycle arrest. | IC₅₀ ranged from 16 to 24 μM. |
Here are standardized protocols for key experiments investigating EsA's effects on oxidative stress.
| Problem | Possible Cause | Solution |
|---|---|---|
| No observed effect of EsA in vitro. | Low bioavailability or poor solubility. | EsA can be dissolved in DMSO as a stock solution, then diluted in culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically <0.1%) [5]. |
| High cell death in treatment groups. | Cytotoxicity from EsA or solvent. | Perform a dose-response curve (e.g., 1-100 μM) using a cell viability assay (MTT or CCK-8) to establish a non-toxic working concentration [3] [4]. |
| Inconsistent results in animal studies. | Inefficient delivery or inappropriate model. | Intraperitoneal (i.p.) injection is a common and effective administration route for EsA in mouse models (e.g., 5-20 mg/kg) [2] [1]. |
| Unable to detect pathway protein activation. | Incomplete protein extraction or inefficient antibody. | Include a positive control in your Western blot (e.g., cells treated with a known pathway activator) to confirm the experimental conditions and antibody functionality. |
Q1: What is the primary natural source of this compound? A1: this compound is a triterpene saponin isolated from the roots of the Chinese herb Phytolacca esculenta [3] [5].
Q2: Which signaling pathways are most critically involved in EsA's reduction of oxidative stress? A2: Evidence points to the AMPK pathway as a central mechanism. Activation of AMPK can lead to downstream activation of Nrf2 (a master regulator of antioxidants) and suppression of NF-κB (a key driver of inflammation), thereby tackling both oxidative stress and inflammation [1]. The NF-κB and MAPK pathways are also directly inhibited by EsA in various models [3].
Q3: Are EsA's anti-oxidative effects separate from its anti-inflammatory effects? A3: No, they are closely intertwined. Oxidative stress and inflammation are mutually reinforcing processes. By potently inhibiting key inflammatory pathways like NF-κB and NLRP3 inflammasome, EsA reduces the production of ROS-generating enzymes (like iNOS). Conversely, by reducing oxidative stress, it dampens the activation of stress-sensitive signaling pathways that promote inflammation [3] [6].
Q4: Has EsA shown protective effects in neurological disease models? A4: Yes, research indicates that EsA exerts anti-inflammatory and neuroprotective effects in microglial cells, which are key immune cells in the brain. By inhibiting microglial overactivation, EsA has potential therapeutic relevance for neurodegenerative diseases like Alzheimer's disease [3].
The following diagram synthesizes the primary molecular mechanisms by which this compound reduces oxidative stress, as identified in the search results.
The dual role of EsA in apoptosis is mediated through its influence on several critical cellular pathways.
The diagram below summarizes the core mechanisms through which EsA modulates apoptosis.
When experimentally validating EsA's effect on apoptosis, you can employ these standard methodologies. The table outlines common approaches and key considerations for their use.
| Method | Principle | Key Considerations for EsA Research |
|---|---|---|
| Western Blotting | Detects protein expression levels of apoptosis regulators. | Essential for measuring Bcl-2, Bax, Cleaved Caspase-3, etc. Confirm pathway mechanism [1] [5]. |
| Flow Cytometry (Annexin V/PI staining) | Quantifies percentage of apoptotic cells. Distinguishes early/late apoptosis and necrosis. | Standard for quantification. Be aware that late apoptotic cells may lose Annexin-V binding, potentially confusing with necrosis [6]. |
| TUNEL Assay | Labels DNA fragmentation (a late apoptosis marker) in cells or tissues. | Useful for in situ detection in tissue sections (e.g., colon, ovary). Can yield false positives; proper controls are critical [1] [7]. |
| MTT / CCK-8 Assay | Measures cell viability/metabolic activity. | Good first step to assess EsA's cytotoxic or cytoprotective effect, but does not specifically measure apoptosis [1] [4] [8]. |
Esculentoside A primarily exerts its anti-inflammatory effects by targeting several key signaling pathways and reducing the production of pro-inflammatory mediators.
| Targeted Pathway/Component | Biological Effect of EsA | Experimental Model | Citations |
|---|---|---|---|
| NF-κB Pathway | Inhibits IκB-α phosphorylation, preventing NF-κB p65 nuclear translocation [1] [2] [3]. | BV2 microglial cells, LPS-induced acute liver injury in mice, ulcerative colitis rat model | [1] [2] [3] |
| MAPK Pathway | Decreases phosphorylation of ERK, JNK, and p38 [1] [2]. | BV2 microglial cells, LPS-induced acute lung injury, mouse hippocampus | [1] [2] |
| TLR4 Pathway | Attenuates the TLR4 signaling cascade, reducing downstream inflammation [4]. | SCI rat model (vascular endothelial cells) | [4] |
| NLRP3 Inflammasome | Inhibits NLRP3 inflammasome-mediated caspase-1 activation [1]. | BV2 microglial cells | [1] |
| PPAR-γ Pathway | Activates and up-regulates PPAR-γ expression [2]. | LO2 human normal hepatocyte cells | [2] |
| Pro-inflammatory Mediators | Suppresses production of NO, PGE2, TNF-α, IL-1β, IL-6, IL-12, iNOS, and COX-2 [1] [5] [2]. | BV2 microglia, primary microglia, UC rat models, acute liver injury models | [1] [5] [2] |
The following diagram summarizes the central anti-inflammatory mechanism of this compound, integrating its action on key surface receptors and downstream pathways.
The anti-inflammatory efficacy of EsA has been quantified in various disease models. The table below summarizes key in vivo findings.
| Disease Model | EsA Dosage | Key Quantitative Outcomes | Citations |
|---|---|---|---|
| Ulcerative Colitis (DSS-induced) | 10 & 20 mg/kg (oral gavage) | Improved histological score; Reduced serum IL-6 and TNF-α; Altered NO/H₂S systems [5]. | [5] |
| Ulcerative Colitis (TNBS-induced) | 20 mg/kg (i.p. injection) | Reduced crypt destruction & inflammatory cell infiltration; Down-regulated serum IL-6 and TNF-α; Modulated apoptosis proteins (Bax, Bcl-2) [3]. | [3] |
| Spinal Cord Injury (SCI) | 5 & 10 mg/kg (i.p. injection) | Higher BBB scores (motor function); Fewer stepping errors; Smaller tissue cavity formation [4]. | [4] |
| Acute Liver Injury (CCl₄-induced) | 12.5, 25, 50 mg/kg | Significantly decreased ALT & AST levels; Lowered TNF-α, IL-1β, IL-6; Reduced MDA, increased GSH-Px activity [2]. | [2] |
For cancer research, EsA also demonstrates potent anti-proliferative effects. The table below shows its activity against colorectal cancer (CRC) cells.
| Cell Line | IC₅₀ Value | Observed Effects | Citations |
|---|---|---|---|
| HT-29 (CRC) | 16 μM | G0/G1 cell cycle arrest (54.23% vs 22.68% in control); 59% inhibition of colony formation; Reduced migration and invasion [6]. | [6] |
| HCT-116 (CRC) | ~24 μM | Proliferation halted in a dose-dependent manner [6]. | [6] |
| SW620 (CRC) | ~24 μM | Proliferation halted in a dose-dependent manner [6]. | [6] |
Here are detailed methodologies for key experiments based on the cited literature.
This protocol is used to study EsA's effects on neuroinflammation [1].
This protocol evaluates the therapeutic effect of EsA on colitis in rats [5].
Q1: EsA shows low solubility in my aqueous cell culture medium. What can I do?
Q2: What is a suitable starting concentration range for in vitro experiments with EsA?
Q3: How stable is EsA in solution, and how should it be stored?
Q4: Does EsA have confirmed in vivo efficacy?
| Feature | Esculentoside A (EsA) | Celecoxib |
|---|---|---|
| Source/Class | Natural saponin from Phytolacca esculenta [1] [2] | Synthetic sulfonamide; Selective COX-2 inhibitor (Coxib) [3] [4] [5] |
| Primary Molecular Target | COX-2 (indirect inhibition via NF-κB pathway suppression) [1] [2] | COX-2 (direct, selective inhibition at the enzyme's active site) [3] [4] [5] |
| Key Mechanisms & Pathways | Inhibits LPS-induced NF-κB and MAPK activation; Suppresses NLRP3 inflammasome; Reduces pro-inflammatory mediators (TNF-α, IL-1β, IL-6, NO/PGE2) [1] [2] | Directly inhibits prostaglandin synthesis (PGE2, PGI2) by blocking COX-2 enzyme; Also shows COX-independent targets (PDK1, AKT1) in cancer studies [4] [5] [6] |
| Reported Anti-inflammatory Efficacy | In vitro (Microglia): ~70% NO production inhibition at 24 µM [1] In vivo (Rat Sepsis): Improved survival and reduced renal injury at 10 mg/kg [2] | Clinical (RA/OA): 100-400 mg BID as effective as diclofenac/naproxen; Significantly fewer endoscopically apparent GI ulcers [3] | | Reported IC50 / Effective Concentrations | In vitro: 6-24 µM (cell-based assays, no direct enzyme IC50 reported) [1] | In vitro (Enzyme): 30-fold selectivity for COX-2 over COX-1 [4] Ex vivo (Human Blood): COX-2 inhibition >50% at Cmax of clinical doses [7] | | Key Non-COX Targets | TLR4/MyD88 signaling; HMGB1 [2] | PDK-1/Akt signaling; Cadherin-11; Carbonic anhydrase [4] [5] | | Primary Research/Use Context | Preclinical research for neurodegenerative diseases (via microglial deactivation) and septic organ injury [1] [2] | Approved drug for Osteoarthritis, Rheumatoid Arthritis, Acute Pain; Investigated for cancer prevention/therapy [3] [4] [5] | | Notable Safety Profile | Preclinical models show no cytotoxicity at effective anti-inflammatory doses (up to 24 µM in BV2 cells) [1] | Lower risk of GI ulcers vs. non-selective NSAIDs; Known risk of cardiovascular thrombotic events (boxed warning) [3] [8] [5] |
Here are the methodologies for key experiments cited in the comparison.
This protocol is based on the International Immunopharmacology study [1].
This protocol is based on the 2024 pharmacological study [7], which reflects a standard clinical translation method.
The diagrams below illustrate the distinct mechanisms by which EsA and Celecoxib exert their anti-inflammatory effects.
Short title: EsA Anti-inflammatory Pathway
Short title: Celecoxib Direct COX-2 Inhibition
The table below summarizes key studies validating EsA's action on PPAR-γ and the resulting physiological effects.
| Experimental Model | Key Findings Related to PPAR-γ | Primary Outcomes | Citation |
|---|---|---|---|
| Alzheimer's Disease (3×Tg-AD mice) | Increased PPARγ expression; effect blocked by GW9662 (PPARγ inhibitor). Direct binding shown via molecular docking & BLI [1] [2]. | Reduced Aβ generation & improved cognitive function [1] [2]. | |
| LPS-Induced Microglia (BV2 cells) | Activated PPARγ, reducing inflammatory mediators (TNF-α, IL-1β, PGE2) [3]. | Inhibited neuroinflammation [3]. | |
| LPS-Induced Acute Kidney Injury (Mice) | Increased PPARγ expression, reducing inflammatory cytokines & kidney injury [4]. | Improved kidney function & histology [4]. | |
| Premature Ovarian Failure (Mice) | Rescued PPARγ expression in ovarian tissue [5] [6]. | Reduced granulosa cell apoptosis, restored ovarian function [5] [6]. | |
| Experimental Acute Liver Injury (Mice) | Up-regulated PPARγ expression in hepatocytes, inhibiting NF-κB & ERK pathways [7]. | Attenuated liver injury, reduced inflammation & oxidative stress [7]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
The following diagram illustrates the core molecular mechanism by which EsA exerts its effects through PPARγ activation, based on consolidated findings from multiple studies.
The collective evidence strongly positions this compound as a promising natural product-derived PPARγ agonist. Its efficacy across such distinct pathological conditions highlights a fundamental role in modulating central pathways related to inflammation and cell survival.
| Disease/Injury Model | Key Findings on Efficacy & Mechanism | Experimental Subjects & Dosing |
|---|
| Ulcerative Colitis [1] [2] | - Reversed cell apoptosis.
The robustness of the data on EsA is supported by well-established experimental methodologies. Here are the protocols from the key studies cited above.
In Vitro Model of Ulcerative Colitis [1] [2]:
In Vivo Model of Acute Liver Injury [3]:
The following diagram synthesizes findings from multiple studies to illustrate the proposed molecular mechanism by which EsA inhibits the NF-κB pathway and exerts its anti-inflammatory and anti-apoptotic effects.
Beyond the NF-κB pathway, research indicates that EsA has a multi-targeted pharmacological profile, which enhances its therapeutic potential [5].
| Experimental Model / Biological Effect | Key Outcomes & Quantitative Data | Proposed Mechanism of Action (IL-6/STAT3 Pathway) |
|---|
| Breast Cancer Stem Cells (CSCs) [1] | • Proliferation & mammosphere formation inhibition • Apoptotic cell death • In vivo tumor growth suppression • Protein expression: ↓ALDH1A1, Sox2, Oct4 (stemness); ↓Bcl-2; ↑Bax, cleaved caspase-3 (apoptosis) | Blocks IL-6/STAT3 signaling: Significant downregulation of IL-6, phosphorylated STAT3 (Tyr705), and STAT3 (Ser727) in treated CSCs and tumor tissues. | | Colorectal Cancer Cells [2] | • Anti-proliferative: IC50 ranged from 16-24 μM • Cell Cycle Arrest: G0/G1 phase arrest (G1 cells increased from 22.68% in control to 54.23% at 16 μM) • Anti-metastatic: Inhibition of colony formation (59% at 24 μM); significant decline in cell migration and invasion | The study references that EsA acts by blocking the IL-6/STAT3 cascade, based on prior evidence from breast cancer studies [1]. | | Spinal Cord Injury (SCI) in Rats [3] | • Improved functional recovery (higher BBB scores, fewer stepping errors) • Reduced secondary injury (smaller cavity formation, lower inflammatory factor levels) • Protected blood-spinal cord barrier (BSCB) integrity | Attenuates TLR4 pathway, leading to reduced expression of MMP-9 in vascular endothelial cells. (The TLR4 pathway is a known upstream activator of IL-6/STAT3 signaling). | | Acute Liver Injury in Mice [4] [5] | • Reduced liver enzyme levels (AST, ALT) • Lowered pro-inflammatory cytokines (TNF-α, IL-1β, IL-6 mRNA expression) • Attenuated oxidative stress (↓MDA release, ↑GSH-Px activity) • No effect on apoptosis in this model | Involved in inhibiting inflammatory response and oxidative stress via mechanisms associated with PPAR-γ, NF-κB, and ERK signal pathways. |
To help visualize the core mechanism targeted by EsA, the following diagram outlines the classic IL-6/JAK2/STAT3 signaling pathway, which is aberrantly active in many cancers and inflammatory diseases.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Esculentoside A functions as a broad anti-inflammatory agent that downregulates the entire MAPK pathway. Evidence from multiple in vivo studies indicates that EsA significantly reduces the phosphorylation levels of ERK1/2, JNK, and p38 MAPKs, without demonstrating selectivity for any single one [1] [2]. This suggests its effect may be upstream in the signaling cascade.
The table below summarizes key experimental findings on its inhibitory effects:
| Experimental Model | Inducing Factor | Measured Outcome | Effect of this compound (EsA) |
|---|---|---|---|
| Rat Membranous Nephropathy [1] | Cationic Bovine Serum Albumin | Protein expression of p-ERK1/2, p-JNK, p-p38 | ↓ Significant reduction |
| Mouse Alzheimer's Model [2] | Aβ(1-42) induced neuroinflammation | Phosphorylation of ERK, JNK, p38 in hippocampus | ↓ Significant decrease |
| Mouse Acute Kidney Injury[citevation:2] | LPS-induced inflammation | Anti-inflammatory activity | Mediated by PPAR-γ pathway activation |
Unlike targeted kinase inhibitors used in cancer therapy, EsA's broad anti-inflammatory action presents a different profile.
| Inhibitor Type | Example Compounds | Primary Target | Therapeutic Context | Key Differentiator of EsA |
|---|---|---|---|---|
| Clinical-grade Targeted Inhibitors | Ulixertinib (BVD-523), SCH772984, AZD0364 [3] | ERK1/2 (specific kinase) | Oncology (clinical trials) | High specificity for a single terminal kinase in the MAPK cascade. |
| Broad-Spectrum Natural Product | This compound (EsA) [1] [2] | Upstream of ERK, JNK, p38 (broad) | Anti-inflammatory, tissue-protection | Simultaneously suppresses multiple MAPK branches; derived from natural source (Phytolacca esculenta). |
The primary evidence for EsA's activity comes from well-established in vivo protocols.
Protective Effects in Rat Membranous Nephropathy [1]
Anti-neuroinflammatory Effects in Mouse Alzheimer's Model [2]
The following diagrams illustrate the signaling pathway targeted by EsA and a general workflow for the cited in vivo experiments.
This compound is a broad-spectrum MAPK pathway suppressor with significant anti-inflammatory effects in animal models. Its mechanism is distinct from specific ERK1/2 inhibitors being developed for oncology.
For your research, the key consideration is:
| Aspect | Esculentoside A (EsA) | Standard Neuroprotective Strategies |
|---|---|---|
| Source / Class | Natural saponin from Phytolacca esculenta (Chinese medicine Shanglu) [1] [2] [3] | Diverse; includes synthetic drugs, hypothermia, and other natural compounds with single-target focus (e.g., NMDA antagonists) [4] [5] [6] |
| Primary Mechanism of Action | Multi-target: Modulates PPARγ, inhibits NF-κB and MAPK pathways, suppresses NLRP3 inflammasome, and reduces MMP-9 expression [1] [2] [3]. | Often single-target: May focus on one pathway, e.g., blocking excitotoxicity, providing antioxidants, or inducing hypothermia to slow metabolism [4] [5] [6]. |
| Key Molecular Targets | PPARγ, TLR4, NF-κB p65, IκB-α, JNK, p38 MAPK, NLRP3, Caspase-1, MMP-9 [1] [2] [3]. | NMDA receptors, AMPA receptors, Calcium channels, Caspases, inflammatory cytokines (varies by specific treatment) [4] [5] [6]. |
| Efficacy in Disease Models | Alzheimer's Model (3×Tg-AD mice): Improved cognitive deficits, reduced Aβ amyloid pathology [1]. Spinal Cord Injury (SCI) Rat: Promoted motor recovery, reduced lesion size, protected blood-spinal cord barrier [3]. In Vitro Neuroinflammation: Reduced LPS-induced NO, PGE2, TNF-α, IL-1β, IL-6 [2]. | Experimental Cerebral Ischemia: Some strategies showed efficacy but often only postponed cell death; functional recovery did not always match histological improvement [5]. Traumatic Brain Injury (TBI): Many clinical trials have failed; no definitive panacea exists [6]. | | Key Advantages | 1. Multi-target action addresses neuroinflammation, apoptosis, and protein pathology [1] [2]. 2. Crosses the blood-brain barrier to exert direct effects in the CNS [1]. 3. Protects blood-CNS barrier integrity [3]. | 1. Well-established safety and pharmacokinetic profiles for some approved drugs. 2. Immediate life-saving potential (e.g., hypothermia) [5] [6]. | | Reported Limitations / Challenges | Still in preclinical research; human safety and efficacy data are not yet available [1] [2] [3]. | Narrow therapeutic window for many agents. Limited efficacy in clinical trials, often due to single-target approach and complex injury cascades [5] [6]. |
To evaluate the neuroprotective effects of EsA, researchers employ standardized experimental models. The workflow below outlines the key in vivo and in vitro methods cited in the literature.
The specific methodologies for the key experiments are as follows:
In Vivo Animal Models
In Vitro Cell Studies
This compound exerts its neuroprotective effects by simultaneously targeting multiple critical signaling pathways involved in neuroinflammation and cell survival. The following diagram synthesizes its primary molecular mechanisms as reported across studies.
Summary of Key Mechanisms:
For researchers and drug development professionals, the data suggests that this compound represents a promising multi-target therapeutic candidate. Its ability to modulate PPARγ, a master regulator of inflammation and metabolism, and concurrently inhibit several key inflammatory cascades (NF-κB, MAPK, NLRP3) differentiates it from many failed single-target agents [1] [2] [3]. This polypharmacology is particularly relevant for complex neurodegenerative diseases and CNS injuries, where multiple pathological processes occur simultaneously.
However, it is crucial to note that all evidence for EsA is currently at the preclinical stage. Its potential must be evaluated within the well-documented historical context where numerous neuroprotective strategies showed promise in animal models but failed to translate to human clinical success [5] [6]. The key challenges that remain for EsA's development include scaling up to human trials, establishing a full pharmacokinetic and safety profile in humans, and confirming efficacy in clinical settings.
This compound (EsA) is a bioactive saponin extracted from the roots of Phytolacca esculenta, a traditional Chinese medicinal herb commonly known as "Shanglu" [1] [2]. This natural compound has garnered significant scientific attention due to its potent anti-inflammatory properties and favorable safety profile compared to conventional anti-inflammatory medications. EsA's chemical structure is identified as 3-O-[β-D-glucopyranosyl-(1,4)-β-D-xylopyranosyl] phytolaccagenin, which contributes to its diverse pharmacological activities [2]. As research into natural product-based therapeutics expands, EsA has emerged as a promising candidate for managing various inflammatory conditions, particularly those with complex pathophysiology that respond poorly to existing treatments.
The growing interest in EsA stems from the limitations of current anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, which often cause significant side effects with long-term use [3] [4]. For conditions requiring prolonged anti-inflammatory therapy, such as ulcerative colitis, rheumatoid arthritis, and chronic neurological disorders, the development of safer alternatives represents an urgent medical need. EsA's multitarget mechanism of action and natural origin position it as a potentially valuable therapeutic option. This comprehensive analysis examines the current evidence regarding EsA's anti-inflammatory efficacy, compares its performance with other anti-inflammatory agents, and evaluates its potential for clinical translation.
EsA belongs to the saponin family of compounds, characterized by their amphipathic nature due to the combination of hydrophilic glycosyl groups and lipophilic aglycone moieties. This chemical structure likely contributes to EsA's membrane interactions and bioavailability. The compound is extracted primarily from the roots of Phytolacca esculenta, which has a long history of use in traditional Chinese medicine for treating inflammation, edema, and infections [2]. Modern extraction and purification techniques have enabled the isolation of EsA in sufficient quantities for detailed pharmacological investigation, though optimization of extraction methods remains an active area of research to improve yield and purity.
Extensive research has revealed that EsA exerts its anti-inflammatory effects through multiple synergistic pathways rather than relying on a single mechanism. This multitarget approach is particularly advantageous for treating complex inflammatory diseases where multiple pathological processes are simultaneously active. The key molecular mechanisms identified through in vitro and in vivo studies include:
NF-κB pathway inhibition: EsA significantly suppresses the activation and nuclear translocation of NF-κB p65, a master regulator of inflammation [3] [4]. This effect is mediated through the prevention of IκB-α phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing its pro-inflammatory transcriptional activity [5].
MAPK signaling modulation: EsA attenuates inflammation by reducing phosphorylation of key MAPK family members, including ERK, JNK, and p38 [5] [2]. This pathway modulation contributes to EsA's ability to suppress pro-inflammatory cytokine production in various cell types.
Cytokine and chemokine regulation: EsA demonstrates a consistent pattern of inhibiting pro-inflammatory mediators while preserving or enhancing anti-inflammatory factors. Specifically, EsA treatment reduces levels of TNF-α, IL-6, IL-1β, IL-12, and COX-2/PGE2 across different experimental models [3] [5] [2].
Oxidative stress mitigation: Beyond its direct anti-inflammatory effects, EsA alleviates oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant capacity through modulation of the Nrf-2 pathway [2].
Table 1: Comprehensive Anti-inflammatory Mechanisms of this compound Across Disease Models
| Disease Model | Molecular Targets | Pathway Modulation | Key Effects |
|---|---|---|---|
| Ulcerative Colitis | NF-κB p65, IL-6, TNF-α, Bax/Bcl-2, CSE, nNOS | NF-κB inactivation, Apoptosis regulation, H2S/NO signaling normalization | Improved intestinal motility, Reduced inflammation, Decreased epithelial apoptosis [1] [3] |
| Neuroinflammation | iNOS, COX-2, IL-1β, IL-6, TNF-α, NLRP3, Caspase-1 | NF-κB and MAPK inhibition, NLRP3 inflammasome suppression | Microglial activation control, Neuroprotection [5] |
| Acute Liver Injury | PPAR-γ, NF-κB, ERK, TNF-α, IL-1β, IL-6, ROS | PPAR-γ activation, NF-κB and ERK inhibition, Oxidative stress reduction | Hepatoprotection, Reduced inflammatory infiltration, Lipid peroxidation prevention [2] |
| Spinal Cord Injury | TLR4, MMP-9, Tight junction proteins | TLR4 pathway inhibition, MMP-9 downregulation | Blood-spinal cord barrier preservation, Reduced vascular permeability [6] |
| Osteoarthritis | Inflammatory cytokines, Cartilage degradation enzymes | Multiple pathway inhibition | Cartilage protection, Reduced synovitis [6] |
When compared to standard anti-inflammatory medications, EsA demonstrates several distinctive advantages, particularly regarding its multitarget mechanism and favorable side effect profile. Conventional NSAIDs primarily function through cyclooxygenase (COX) inhibition, which effectively reduces prostaglandin-mediated inflammation and pain but often causes gastrointestinal, renal, and cardiovascular adverse effects [7]. In contrast, EsA's broader mechanism of action enables efficacy in inflammatory conditions where single-target approaches have limited success. For example, in ulcerative colitis models, EsA (20 mg/kg) demonstrated comparable efficacy to sulfasalazine and mesalazine in reducing disease activity indices and histological damage, but with additional benefits in preserving intestinal motility through modulation of the H2S/CSE and NO/nNOS systems [1] [3].
EsA also shows advantages over glucocorticoids, which remain mainstays for severe inflammatory conditions despite their significant adverse effects with long-term use. While glucocorticoids broadly suppress immune function through genomic mechanisms, leading to immunosuppression and metabolic disturbances, EsA appears to modulate rather than suppress immune responses more selectively. In models of neuroinflammation and spinal cord injury, EsA effectively controlled inflammatory processes without completely abrogating essential immune surveillance, potentially translating to a lower risk of infections in clinical settings [5] [6]. Furthermore, unlike glucocorticoids which can exacerbate apoptosis in certain tissues, EsA demonstrated anti-apoptotic effects in colonic smooth muscle cells and hepatocytes, contributing to tissue preservation in inflammatory environments [3] [2].
The landscape of natural anti-inflammatory compounds is rich and diverse, including well-studied agents such as curcumin, resveratrol, and quercetin. When evaluated alongside these established natural products, EsA displays unique characteristics that may position it favorably for specific applications. Unlike many flavonoid-based natural products that suffer from poor bioavailability, EsA has demonstrated the ability to cross the blood-brain barrier, making it particularly relevant for neuroinflammatory conditions [5] [6]. Additionally, while many natural anti-inflammatory compounds function primarily as antioxidants, EsA possesses a more comprehensive mechanism that includes direct effects on inflammatory signaling cascades.
Among other saponin-based natural products, EsA appears to have a particularly favorable efficacy-toxicity ratio. Some triterpenoid saponins demonstrate potent anti-inflammatory activity but with significant cytotoxicity at higher doses, limiting their therapeutic potential. In contrast, multiple studies have reported that EsA exhibits minimal cytotoxicity at effective anti-inflammatory concentrations [3] [2]. For instance, in human normal hepatocyte (LO2) cell lines, EsA concentrations up to 10 mg/L showed no cytotoxic effects while providing significant protection against CCl4-induced inflammatory damage [2]. This combination of potency and safety distinguishes EsA from many other natural saponins.
Table 2: Efficacy Comparison of this compound with Other Anti-inflammatory Agents
| Therapeutic Agent | Primary Mechanisms | Advantages | Limitations | Optimal Use Context |
|---|---|---|---|---|
| This compound | NF-κB, MAPK, and NLRP3 inflammasome inhibition; Cytokine suppression; Oxidative stress reduction | Multitarget action, Blood-brain barrier penetration, Favorable safety profile, Tissue protection effects | Limited clinical data, Unclear optimal dosing regimens | Complex inflammatory conditions, Neurological disorders, IBD, Chronic inflammatory states [1] [3] [5] |
| Conventional NSAIDs | COX-1 and/or COX-2 inhibition | Rapid symptomatic relief, Extensive clinical experience, Predictable pharmacokinetics | Gastrointestinal toxicity, Cardiovascular risks, Limited efficacy in chronic inflammation | Acute pain and inflammation, Mild to moderate inflammatory conditions [3] [7] |
| Glucocorticoids | Genomic and non-genomic immunosuppression | Potent broad-spectrum anti-inflammatory effects, Critical for severe inflammation | Metabolic disturbances, Immunosuppression, Adrenal suppression, Withdrawal syndromes | Severe acute inflammation, Autoimmune flares, Conditions requiring immediate control [3] [4] |
| Natural Flavonoids | Antioxidant, Weak COX inhibition, Mild cytokine modulation | Favorable safety profiles, Additional health benefits | Generally low potency, Poor bioavailability, Limited efficacy in severe inflammation | Mild chronic inflammation, Preventive approaches, Complementary therapy [8] |
The anti-inflammatory efficacy of EsA has been rigorously evaluated through a series of standardized in vitro assays employing various cell culture systems. These experiments have been crucial for elucidating EsA's molecular mechanisms and establishing dose-response relationships. The most consistently employed in vitro approach involves lipopolysaccharide (LPS)-induced inflammation models in relevant cell types. In BV2 microglial cells and primary microglia, EsA pretreatment (at concentrations ranging from 10-50 μM) significantly reduced LPS-induced production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-12 [5]. The mechanistic basis for these effects was traced to EsA's ability to suppress nuclear factor-κB (NF-κB) p65 translocation by blocking IκB-α phosphorylation and degradation, in addition to decreasing phosphorylation levels of mitogen-activated protein kinases (MAPKs) and inhibiting NLRP3 inflammasome-mediated caspase-1 activation.
In studies focused on gastrointestinal inflammation, primary intestinal neuronal cells and colonic smooth muscle cells (SMCs) have been utilized to evaluate EsA's effects. When intestinal neuronal cells were exposed to LPS challenge, EsA treatment (10 and 20 μM) eased the viability loss, proliferation inhibition, and apoptosis [1]. Similarly, in colonic SMCs, EsA (20 μM) markedly attenuated LPS-induced apoptosis and inflammation by downregulating Bax and cleaved caspase-3 expression while upregulating Bcl-2 expression [3] [4]. These cellular models demonstrated that EsA's anti-inflammatory effects encompass both epithelial/neuronal and muscular components of intestinal tissue, suggesting potential comprehensive benefits in inflammatory bowel disease.
Diagram 1: Comprehensive Experimental Workflow for Evaluating EsA Anti-inflammatory Activity. This diagram illustrates the integrated approach combining in vitro, in vivo, and ex vivo methodologies to validate EsA's efficacy and elucidate its mechanisms of action.
The therapeutic potential of EsA has been investigated in numerous animal models of inflammatory diseases, providing crucial evidence for its efficacy in physiologically complex systems. The most extensively studied models include:
Dextran Sulfate Sodium (DSS) and TNBS-Induced Ulcerative Colitis: In DSS-induced UC rat models, EsA administration (10 and 20 mg/kg via daily oral gavage for two weeks) significantly improved disease parameters, including increased the number of inhibited bowel movements, restored body weight, improved histological scores of colitis, and reduced IL-6 and TNF-α levels [1]. Similarly, in TNBS-induced UC models, EsA (20 mg/kg via intraperitoneal injection for 10 days) attenuated crypt destruction, deformation, and inflammatory cell infiltration while downregulating serum IL-6 and TNF-α [3] [4].
Spinal Cord Injury Models: In rat models of SCI, EsA treatment (10 mg/kg via intraperitoneal injection) promoted functional recovery, as evidenced by significantly higher BBB scores in the fourth week after injury, fewer stepping errors in grid walk tests, and better footprint analysis results [6]. These functional improvements correlated with reduced cavity formation, lower inflammatory factor levels, and protection of blood-spinal cord barrier integrity through attenuation of MMP-9 expression in vascular endothelial cells via inhibition of the TLR4 signaling pathway.
Acute Liver Injury Models: In CCl4 and GalN/LPS-induced acute liver injury mice models, EsA treatment demonstrated hepatoprotective effects by preventing histopathological damage, decreasing AST and ALT levels, reducing TNF-α, IL-1β, and IL-6 mRNA expression, preventing MDA release, and increasing GSH-Px activity in liver tissues [2]. These protective effects were associated with inhibition of CCl4-induced phosphonated IκBalpha (P-IκB) and ERK.
Across these models, EsA has demonstrated a consistent dose-dependent efficacy with optimal effects typically observed at 20 mg/kg for most applications. The compound has shown favorable bioavailability when administered via both oral and intraperitoneal routes, with significant tissue distribution noted in the colon, liver, and central nervous system.
Despite the compelling evidence supporting EsA's anti-inflammatory efficacy, several critical knowledge gaps must be addressed to advance its therapeutic development. First, the pharmacokinetic profile of EsA remains incompletely characterized, with limited data on its absorption, distribution, metabolism, and excretion in different species. Understanding these parameters is essential for designing appropriate dosing regimens for future clinical studies. Second, while EsA has demonstrated an excellent safety profile in acute and subchronic animal studies, more comprehensive toxicological assessments following Good Laboratory Practice (GLP) standards are needed to fully evaluate its potential for human use.
Another significant research gap concerns EsA's effects on resolution of inflammation, a complex active process that remains poorly understood for many natural products. Future studies should investigate whether EsA influences the production of specialized pro-resolving mediators (SPMs) such as lipoxins, resolvins, and protectins, which orchestrate the termination of inflammatory responses and promote tissue repair. Additionally, research exploring potential interactions between EsA and conventional anti-inflammatory medications would provide valuable insights for developing combination therapies that might enhance efficacy while reducing side effects through dose reduction.
From a technical perspective, the development of standardized extraction and quantification methods for EsA will be crucial for ensuring batch-to-batch consistency in future research and potential clinical applications. Similarly, investigations into formulation strategies to enhance EsA's bioavailability, such as nanoparticle encapsulation or combination with bioavailability enhancers, could significantly improve its therapeutic potential. Finally, well-designed clinical trials in specific patient populations are ultimately needed to translate the promising preclinical findings into clinical applications.